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  • Product: 4-(Aminomethyl)piperidin-4-ol
  • CAS: 1249066-38-3

Core Science & Biosynthesis

Foundational

Foreword: The Enduring Versatility of the 4-Aminopiperidine Scaffold

An In-Depth Technical Guide to the Discovery of Novel 4-Aminopiperidine Derivatives The 4-aminopiperidine moiety is a privileged scaffold in modern medicinal chemistry, serving as a foundational building block for a rema...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Novel 4-Aminopiperidine Derivatives

The 4-aminopiperidine moiety is a privileged scaffold in modern medicinal chemistry, serving as a foundational building block for a remarkable diversity of therapeutic agents. Its inherent structural features—a basic nitrogen within a flexible six-membered ring and a key vector for substitution at the 4-amino position—provide an ideal framework for creating molecules that can precisely interact with a wide array of biological targets. This has led to the development of compounds with applications spanning multiple disease areas, including infectious diseases, oncology, and neurology.[1][2][3][4]

This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide an in-depth, experience-driven narrative on the discovery of novel 4-aminopiperidine derivatives. We will explore the strategic thinking behind synthetic choices, the logic of a robust biological evaluation cascade, and the iterative process of structure-activity relationship (SAR) optimization that transforms a simple scaffold into a potent therapeutic candidate.

Part 1: Strategic Synthesis of 4-Aminopiperidine Libraries

The successful discovery of novel derivatives hinges on the efficient and versatile synthesis of a chemical library. The choice of synthetic route is paramount, balancing accessibility of starting materials, reaction yields, and the ease of diversification.

The Cornerstone of Synthesis: Reductive Amination

From a strategic standpoint, reductive amination is the preferred method for generating diverse 4-aminopiperidine libraries due to its reliability, broad substrate scope, and operational simplicity.[1] The causality is clear: this reaction allows for the convergent assembly of two key fragments—the piperidine core and the desired amino side chain—in a single, high-yielding step.

The process typically begins with a commercially available N-substituted 4-piperidone. The choice of the substituent on the piperidine nitrogen (N1) is the first point of diversification and significantly influences the final compound's pharmacological profile.[5][6] This piperidone is reacted with a primary or secondary amine, which introduces the second element of diversity at the 4-amino position. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial as it preferentially reduces the intermediate iminium ion without affecting the ketone starting material, driving the reaction to completion.[1][7]

  • Reaction Setup: To a solution of N-substituted 4-piperidone (1.0 eq) in an appropriate solvent (e.g., dichloroethane, DCE) is added the selected primary or secondary amine (1.1 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion. For less reactive amines, the addition of a mild acid catalyst like acetic acid can be beneficial.[7]

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the mixture. The reaction is then stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 4-aminopiperidine derivative.

Alternative Synthetic Approaches

While reductive amination is a workhorse, other methods provide access to unique structural motifs. For instance, a Curtius rearrangement starting from isonipecotate allows for the efficient synthesis of 4-substituted-4-aminopiperidine derivatives, which are key building blocks for compounds like CCR5 antagonists used as HIV-1 entry inhibitors.[8] This method is particularly valuable when substitution is required at the 4-position of the piperidine ring itself.

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reagents A N-Substituted 4-Piperidone E Reductive Amination A->E B Primary/Secondary Amine B->E C Solvent (e.g., DCE) C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E F Work-up & Purification E->F G Novel 4-Aminopiperidine Derivative Library F->G

Caption: General workflow for synthesizing 4-aminopiperidine libraries via reductive amination.

Part 2: The Biological Evaluation Cascade: From Hit to Lead

A synthesized library is a collection of untested hypotheses. A rigorous, multi-stage screening cascade is essential to identify compounds with genuine therapeutic potential while systematically eliminating those with undesirable properties. This self-validating system ensures that only the most promising candidates advance.

High-Throughput Phenotypic Screening (HTS)

The discovery process often begins with a broad, unbiased search. A high-throughput phenotypic screen, which assesses the effect of compounds on cellular behavior or function, is a powerful starting point. For example, a screen of over 300,000 compounds led to the identification of 4-aminopiperidine derivatives as potent inhibitors of Hepatitis C Virus (HCV) proliferation.[2][7] This approach requires no prior knowledge of the specific molecular target, allowing for the discovery of novel mechanisms of action.

Establishing Potency and Selectivity

Initial "hits" from HTS must be validated. This involves:

  • Determining Potency: Dose-response assays are conducted to calculate key metrics like EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).

  • Assessing Cytotoxicity: Counter-screens are performed to measure cytotoxicity (CC₅₀) in host cells. The ratio of cytotoxicity to potency (CC₅₀/EC₅₀) gives the Selectivity Index (SI), a critical measure of the compound's therapeutic window.[7]

  • Target Deconvolution: For hits from phenotypic screens, significant effort is required to identify the molecular target and mechanism of action (MoA). In the case of novel antifungal 4-aminopiperidines, analysis of sterol patterns revealed that the compounds likely inhibit enzymes involved in ergosterol biosynthesis, such as sterol C14-reductase and sterol C8-isomerase.[1]

In Vivo Validation

Promising candidates with good in vitro potency and selectivity must be evaluated in a biological system. Early-stage in vivo models, such as the Galleria mellonella larvae model used for antifungal testing, can provide valuable data on toxicity and efficacy before moving to more complex and costly rodent models.[1] Subsequent pharmacokinetic (PK) studies in mice are essential to evaluate absorption, distribution, metabolism, and excretion (ADME) properties and to ensure the compound reaches the target tissue in sufficient concentrations.[7]

  • Preparation: A 96-well microtiter plate is prepared with serial dilutions of the 4-aminopiperidine compounds in appropriate growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the fungal isolate (e.g., Candida spp., Aspergillus spp.).

  • Incubation: The plate is incubated under conditions suitable for fungal growth (e.g., 35°C for 24-48 hours).

  • Endpoint Reading: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

  • Data Analysis: The results are compared to those of standard-of-care antifungal agents like voriconazole.[1]

Visualization: Drug Discovery Screening Cascade

G cluster_dispo Discard A Compound Library B Primary Screen (e.g., HTS Phenotypic Assay) A->B C Hit Confirmation & Potency (EC₅₀/IC₅₀) B->C X1 Inactive B->X1 No activity D Cytotoxicity Assay (CC₅₀ & Selectivity Index) C->D X2 Not Potent C->X2 Low potency E Mechanism of Action (MoA) Studies D->E X3 Toxic D->X3 High toxicity F In Vitro ADME & Off-Target Screening E->F G In Vivo Efficacy & PK/PD (e.g., Mouse Model) F->G X4 Poor Profile F->X4 Poor properties H Lead Candidate G->H

Caption: A hierarchical screening cascade for the evaluation of 4-aminopiperidine derivatives.

Part 3: Decoding the Structure-Activity Relationship (SAR)

SAR analysis is the intellectual core of medicinal chemistry, where systematic structural modifications are correlated with changes in biological activity to guide the design of more potent and selective molecules.

Key Modification Points on the 4-Aminopiperidine Scaffold

The 4-aminopiperidine scaffold offers several "handles" for chemical modification, each influencing the molecule's interaction with its biological target.

  • The Piperidine Nitrogen (N1): This position is critical for modulating potency and selectivity. In the antifungal series, substituting N1 with a benzyl or phenylethyl group was found to be highly beneficial for activity.[1] In the context of analgesics, a phenethyl group at this position is often optimal for potent µ-opioid receptor agonism.[6]

  • The 4-Amino Group (N4): The substituent on the exocyclic nitrogen directly impacts target engagement. SAR studies on antifungal derivatives revealed that a long alkyl chain, specifically an n-dodecyl (C₁₂) residue, at this position resulted in outstanding antifungal activity.[1] Conversely, shorter, branched, or cyclic alkyl groups were detrimental to activity.

  • The Piperidine Ring: While less commonly explored, substitution on the piperidine ring itself, such as at the 3-position, can introduce chirality and conformational constraints that may enhance binding affinity and selectivity.[9]

Data-Driven Optimization: An Antifungal Case Study

The discovery of 4-aminopiperidines as antifungal agents provides a clear example of SAR-driven optimization. By systematically varying the substituents at both the N1 and N4 positions, researchers were able to deduce critical structural requirements for activity.

Compound Ref.N1-Substituent (R1)N4-Substituent (R2)Antifungal Activity (vs. Y. lipolytica)
2b Benzyln-DodecylExcellent
3b Phenylethyln-DodecylExcellent
- BenzylShort alkyl (< C₇)Poor
- BenzylBranched/Cyclic alkylPoor
2a Benzyl4-tert-butylbenzylModerate

Table derived from data presented in the study on antifungal agents.[1]

This data clearly illustrates that a combination of a bulky aromatic group at N1 (benzyl or phenylethyl) and a long, linear alkyl chain at N4 is most favorable for potent antifungal activity. This knowledge allows chemists to focus their synthetic efforts on analogs with a higher probability of success, a core principle of trustworthy and efficient drug discovery.

Part 4: Conclusion and Future Outlook

The 4-aminopiperidine scaffold remains a highly valuable and versatile starting point for drug discovery. This guide has outlined a logical and experience-based framework for the discovery of novel derivatives, emphasizing the synergy between strategic synthesis, a rigorous biological evaluation cascade, and insightful SAR analysis.

Future efforts will likely focus on leveraging this scaffold to tackle increasingly complex biological targets. The development of dual inhibitors, such as the SMO/ERK inhibitors for cancer, highlights a trend toward multi-targeted agents to overcome drug resistance.[3] Furthermore, a deeper understanding of the metabolism of 4-aminopiperidine drugs, primarily mediated by cytochrome P450 enzymes like CYP3A4, will be crucial for designing next-generation therapeutics with optimized ADME and safety profiles.[10][11] The continued exploration of this privileged structure, guided by the principles outlined herein, promises to deliver a new wave of innovative medicines.

References

  • Gesslbauer, B., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

  • Deng, J., et al. (2006). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]

  • He, S., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. Available at: [Link]

  • He, S., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. Available at: [Link]

  • Zhang, J., et al. (2022). Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. PubMed. Available at: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. Available at: [Link]

  • Rojas-Aguirre, Y., et al. (2012). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. Available at: [Link]

  • Fayed, E., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. ResearchGate. Available at: [Link]

  • He, S., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed. Available at: [Link]

  • Zhu, M., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhu, M., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed Central. Available at: [Link]

Sources

Exploratory

Technical Guide: Stability and Degradation Profile of 4-(Aminomethyl)piperidin-4-ol

The following technical guide provides an in-depth analysis of the stability and degradation profile of 4-(Aminomethyl)piperidin-4-ol , a critical gem-disubstituted pharmacophore used in the development of CCR5 antagonis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the stability and degradation profile of 4-(Aminomethyl)piperidin-4-ol , a critical gem-disubstituted pharmacophore used in the development of CCR5 antagonists, antimalarials, and analgesics.

Executive Summary

4-(Aminomethyl)piperidin-4-ol represents a specialized class of "gem-disubstituted" heterocycles. Unlike simple piperidines, the presence of both a hydroxyl group and a primary aminomethyl arm at the C4 position creates a sterically crowded quaternary center. This structural feature confers unique metabolic stability (blocking oxidation at the C4 position) but introduces specific physicochemical vulnerabilities during storage and processing.

This guide details the degradation mechanisms—specifically oxidative instability of the primary amine and dehydration risks of the tertiary alcohol—and provides a validated analytical strategy for impurity profiling.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

The molecule exists in two primary forms in the supply chain: the free base and the salt (commonly hydrochloride or dihydrochloride).

PropertyDescription
Chemical Name 4-(Aminomethyl)piperidin-4-ol
Common Intermediates 1-Boc-4-(aminomethyl)-4-hydroxypiperidine (CAS: 392331-66-7)
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol (Free Base)
Structural Class Gem-disubstituted piperidine; 1,3-amino alcohol (exocyclic)
pKa (Estimated) ~9.8 (Primary amine), ~10.8 (Piperidine secondary amine)
Solubility Highly soluble in water/methanol; poor solubility in non-polar solvents (DCM, Hexane).
Detection Challenge Critical: Lacks a UV chromophore. Standard HPLC-UV (254 nm) is ineffective.
Structural Stability Implications[11]
  • Quaternary C4 Center: The lack of a proton at C4 prevents oxidation to a ketone (unlike 4-hydroxypiperidine), rendering the ring core metabolically robust.

  • Tertiary Alcohol: While stable to oxidation, the tertiary alcohol is susceptible to acid-catalyzed dehydration, leading to endocyclic alkenes (tetrahydropyridines).

Degradation Mechanisms & Pathways[11][12]

The degradation profile is dominated by the reactivity of the two amine centers and the tertiary alcohol.

Pathway A: Oxidative Degradation (N-Oxide Formation)

Both nitrogen atoms are susceptible to oxidation. However, the secondary amine (piperidine ring) is more nucleophilic and sterically accessible than the primary amine for N-oxide formation.

  • Mechanism: Reaction with peroxides or atmospheric oxygen creates the N-oxide.

  • Risk Factor: High in protic solvents or presence of trace metal ions (Fe²⁺, Cu²⁺).

Pathway B: Carbamylation (CO₂ Adducts)

The primary amine on the methyl arm is highly basic and unhindered. Upon exposure to atmospheric CO₂, it rapidly forms a carbamate salt (reversible) or a stable urea derivative if heat/dehydrating conditions are applied.

  • Observation: Freshly prepared free-base samples may show "ghost peaks" in LC-MS that disappear upon acidification (reversal of carbamate).

Pathway C: Acid-Catalyzed Dehydration

Under acidic stress or high heat, the tertiary hydroxyl group can undergo elimination (E1 mechanism).

  • Product: 4-(Aminomethyl)-1,2,3,6-tetrahydropyridine.

  • Significance: This destroys the gem-disubstituted stereocenter and planarizes the ring, drastically altering pharmacological potency.

Pathway D: Retro-Aldol / Fragmentation (Theoretical)

While less common, gem-amino alcohols derived from cyanohydrins (a common synthetic route) can theoretically undergo retro-addition reactions under strong basic stress, reverting to the parent piperidinone and amine species.

Visualization of Degradation Pathways

The following diagram maps the causal relationships between stress conditions and degradation products.

DegradationPathways Parent 4-(Aminomethyl) piperidin-4-ol NOxide Piperidine N-Oxide (Impurity A) Parent->NOxide Oxidation (H2O2/Air) Carbamate N-Carbamate Adduct (Reversible) Parent->Carbamate + CO2 (Atmosphere) Alkene Tetrahydropyridine (Dehydration Product) Parent->Alkene Acid/Heat (Dehydration) Dimer Amide/Urea Dimer Carbamate->Dimer Heat (-H2O)

Caption: Primary degradation pathways. Red nodes indicate irreversible chemical changes; Yellow indicates reversible environmental adducts.

Forced Degradation & Stress Testing Protocol

To validate the stability profile, the following stress testing protocol is recommended. This system is self-validating through mass balance checks.

Protocol Design
Stress ConditionConditionsDurationExpected Degradant
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursDehydration: Look for [M-18]⁺ peak (Loss of H₂O).
Base Hydrolysis 0.1 N NaOH, 60°C24 HoursStable: Generally resistant, check for retro-aldol cleavage.
Oxidation 3% H₂O₂, RT4 HoursN-Oxides: +16 Da (Mono) and +32 Da (Di-oxide).
Thermal 80°C (Solid State)7 DaysDimerization: Condensation products if moisture is present.
Photolytic 1.2M Lux hours--Radical Degradation: Complex mixture (rare for this scaffold).
Analytical Strategy (The "Pro-Tip")

Because 4-(Aminomethyl)piperidin-4-ol lacks a chromophore, do not rely on UV detection .

  • Recommended Method: LC-MS/MS (ESI Positive mode) or HPLC-CAD (Charged Aerosol Detector).

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18-AQ (High aqueous stable) is required to retain this highly polar basic compound.

  • Mobile Phase: Ammonium Formate/Acetonitrile gradient (High pH buffers like Ammonium Bicarbonate are preferred to keep the amine deprotonated for better peak shape on hybrid columns).

Storage and Handling Recommendations

To mitigate the pathways identified above, adhere to these strict handling protocols:

  • Atmosphere Control: Store under Argon or Nitrogen. The primary amine avidly scavenges CO₂, changing the weight and solubility profile of the material.

  • Temperature: Store at -20°C for long-term reference standards; 2-8°C is acceptable for working salts (HCl).

  • Solvent Choice: Avoid acetone or aldehydes as solvents; the primary amine will form imines (Schiff bases) immediately. Use Methanol or Water/Acetonitrile.

References

  • Synthesis and Scaffold Utility

    • Title: Facile synthesis of 4-substituted-4-aminopiperidine deriv
    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • URL:[Link]

  • Gem-Disubstituted Stability Context

    • Title: Discovery and Preclinical Pharmacology of INE963 (Discusses 4-hydroxy-4-aminomethylpiperidine stability).
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • General Amine Degradation

    • Title: Stability of Structurally Varied Aqueous Amines for CO2 Capture (Mechanisms of oxidative degrad
    • Source: ACS Sustainable Chemistry & Engineering.
    • URL:[Link]

  • Intermediate Characterization

    • Title: 1-Boc-4-aminomethyl-4-hydroxypiperidine (Chemical Properties).[1][2][3]

    • Source: PubChem Compound Summary.
    • URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Using 4-(Aminomethyl)piperidin-4-ol in solid-phase peptide synthesis

Application Note: Strategic Integration of 4-(Aminomethyl)piperidin-4-ol in Solid-Phase Peptide Synthesis (SPPS) Executive Summary & Technical Rationale In the landscape of modern drug discovery, 4-(Aminomethyl)piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 4-(Aminomethyl)piperidin-4-ol in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Technical Rationale

In the landscape of modern drug discovery, 4-(Aminomethyl)piperidin-4-ol (CAS: 1249066-38-3) has emerged as a "privileged scaffold" for constructing constrained peptidomimetics. Unlike standard amino acids, this molecule offers a trifunctional core: a secondary piperidine amine, a primary aminomethyl group, and a tertiary hydroxyl group at the C4 position.

Why use this scaffold?

  • Conformational Constraint: The piperidine ring introduces rigidity, reducing the entropic penalty of receptor binding—critical for GPCR ligands (e.g., CCR5 antagonists, opioid mimetics).

  • Solubility Enhancement: The C4-hydroxyl group acts as an intrinsic solubilizing tag, disrupting aggregation in hydrophobic sequences without requiring removal post-synthesis.

  • Orthogonal Versatility: The distinct reactivity profiles of the primary and secondary amines allow for the synthesis of branched peptides, spiro-cycles, or "turn" structures.

Critical Distinction: Do not confuse this building block with 4-methylpiperidine, which is commonly used as a reagent for Fmoc removal. This guide focuses strictly on 4-(Aminomethyl)piperidin-4-ol as a structural monomer.

Pre-Synthesis Strategy: Orthogonal Protection

Direct use of the crude diamine in SPPS is not recommended due to uncontrolled polymerization. Successful integration requires the synthesis of an orthogonally protected building block.

Reactivity Hierarchy
  • Primary Amine (-CH₂NH₂): Most nucleophilic, least sterically hindered. Target for initial protection (e.g., Fmoc).

  • Secondary Amine (Piperidine Ring): Nucleophilic but sterically encumbered. Target for semi-permanent protection (e.g., Boc) or resin attachment.

  • Tertiary Hydroxyl (-OH): Generally unreactive under standard coupling conditions but can be O-acylated if forced. Often left unprotected to enhance solubility.

Recommended Building Block Synthesis

For standard Fmoc-SPPS, the target monomer is 1-(tert-butoxycarbonyl)-4-((9H-fluoren-9-yl)methoxycarbonylaminomethyl)piperidin-4-ol .

Table 1: Protection Strategies for Specific Applications

ApplicationPiperidine (Ring N)Aminomethyl (Primary N)Hydroxyl (C4-OH)
Linear Elongation Boc (Permanent)Fmoc (Transient)Free (Solubility)
Resin Handle Attached to ResinFmoc (Growth Point)Free
Branching Point Alloc (Orthogonal)Fmoc (Main Chain)tBu (Protected)
Spiro-Cyclization Fmoc Dde (Hydrazine labile)Free

Detailed Protocols

Protocol A: Synthesis of the Fmoc/Boc Building Block

Prerequisite: This step converts the raw material into an SPPS-ready monomer.

  • Dissolution: Dissolve 10 mmol of 4-(Aminomethyl)piperidin-4-ol in 1:1 Dioxane/Water (50 mL).

  • Primary Protection (Fmoc):

    • Cool to 0°C. Add NaHCO₃ (2.5 eq) to buffer pH to ~9.

    • Dropwise add Fmoc-OSu (0.95 eq) dissolved in Dioxane over 1 hour.

    • Mechanism:[1][2] The primary amine is kinetically favored over the hindered secondary amine. Limiting Fmoc-OSu prevents bis-protection.

  • Secondary Protection (Boc):

    • Allow the mixture to warm to Room Temperature (RT).

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) and stir for 4 hours.

    • Validation: Monitor by TLC/LCMS. The secondary amine will react quantitatively with Boc₂O.

  • Workup: Acidify carefully to pH 3 with 1M KHSO₄, extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

  • Yield: Expect >85% of 1-Boc-4-(Fmoc-aminomethyl)piperidin-4-ol .

Protocol B: Solid-Phase Coupling (Main Chain Insertion)

Context: Inserting the scaffold into a growing peptide chain on Rink Amide Resin.

  • Resin Preparation: Swell Rink Amide resin (0.5 mmol/g) in DMF for 20 min. Deprotect Fmoc (20% Piperidine/DMF).

  • Activation:

    • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Base: DIPEA (N,N-Diisopropylethylamine).[3]

    • Stoichiometry: 3 eq Building Block : 2.9 eq HATU : 6 eq DIPEA.

    • Note: Use slightly less coupling reagent than amino acid to prevent capping of the resin by "hot" HATU.

  • Coupling:

    • Pre-activate the building block for 30 seconds in DMF.

    • Add to resin and shake for 2 hours at RT.

    • Why 2 hours? The steric bulk of the piperidine ring requires longer diffusion times than standard Gly/Ala couplings.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine).

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol C: Post-Cleavage Cyclization (Spiro-Hydantoin Formation)

Context: Creating a constrained spiro-cycle using the 1,2-amino-alcohol functionality.

  • Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. This removes the Boc group from the piperidine ring and cleaves the peptide from the resin.

  • Cyclization:

    • Dissolve crude peptide in DMF.

    • Add CDI (1,1'-Carbonyldiimidazole) (1.2 eq) and DIPEA.

    • Stir at 60°C for 4 hours.

    • Mechanism:[1][2] CDI reacts with the primary amine and the hydroxyl (or the secondary amine if deprotected) to form a cyclic urea/carbamate.

Visualization: Workflow & Decision Logic

The following diagram illustrates the decision logic for using 4-(Aminomethyl)piperidin-4-ol based on the desired structural outcome.

SPPS_Workflow Start Start: 4-(Aminomethyl)piperidin-4-ol Decision Target Application? Start->Decision Route_Linear Linear Peptide (Backbone Spacer) Decision->Route_Linear Solubility/Spacer Route_Spiro Spiro-Cyclic Peptidomimetic Decision->Route_Spiro Constraint Step_Protect Orthogonal Protection (Fmoc-Primary / Boc-Secondary) Route_Linear->Step_Protect Route_Spiro->Step_Protect Step_Load Resin Loading (via Carboxyl of prev AA) Step_Protect->Step_Load Step_Protect->Step_Load Step_Cyclize Post-Cleavage Cyclization (CDI/Phosgene) Step_Load->Step_Cyclize Deprotect & Cyclize Final_Linear Product: Linear Peptide with Solubilizing Piperidine Step_Load->Final_Linear Standard SPPS Final_Spiro Product: Spiro-Hydantoin Scaffold Step_Cyclize->Final_Spiro

Caption: Decision matrix for integrating 4-(Aminomethyl)piperidin-4-ol into SPPS workflows, distinguishing between linear solubility enhancement and spiro-cyclic mimetic synthesis.

Troubleshooting & Critical Parameters

  • Solubility Issues: If the building block precipitates in DMF, add 10% DMSO or NMP. The hydroxyl group can induce hydrogen bonding; disrupting this with polar aprotic solvents is key.

  • Incomplete Coupling: The C4-quaternary center creates significant steric hindrance.

    • Solution: Double couple (2 x 1 hr) or raise temperature to 50°C (Microwave SPPS: 50°C, 15 min, 30W).

  • Racemization: Not applicable (achiral at C4 unless the ring is substituted elsewhere), but be cautious of base-catalyzed side reactions at the hydroxyl if using strong bases like DBU.

References

  • Vergel Galeano, C. F., et al. (2014). "Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent."[3] Journal of the Mexican Chemical Society. Retrieved from [Link]

  • National Institutes of Health (NIH). (2004). "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists."[4] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of HIV-1 Entry Inhibitors Utilizing a 4-Aminopiperidine Scaffold

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of HIV-1 entry inhibitors that incorporate the versatile 4-aminopiperidine scaffold. The 4-aminopiperidine moiety s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of HIV-1 entry inhibitors that incorporate the versatile 4-aminopiperidine scaffold. The 4-aminopiperidine moiety serves as a crucial building block in the development of potent antiviral agents, particularly C-C chemokine receptor type 5 (CCR5) antagonists and non-nucleoside reverse transcriptase inhibitors (NNRTIs). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel HIV-1 therapeutics. We will delve into the rationale for employing this scaffold, provide step-by-step synthetic protocols for two distinct classes of inhibitors, and discuss their mechanisms of action and structure-activity relationships (SAR).

Introduction: The Strategic Importance of the 4-Aminopiperidine Scaffold in HIV-1 Drug Discovery

The entry of the human immunodeficiency virus type 1 (HIV-1) into host cells is a multifaceted process that presents several viable targets for therapeutic intervention.[1] Key among these are the viral envelope glycoprotein gp120 and the host cell co-receptors, primarily CCR5 and CXCR4.[1] Small-molecule inhibitors that block these interactions are a critical component of highly active antiretroviral therapy (HAART).

The 4-aminopiperidine scaffold has emerged as a privileged structure in the design of such inhibitors. Its inherent structural features offer several advantages:

  • Dual Functionality: The presence of two distinct nitrogen atoms—a secondary amine within the piperidine ring and a primary amine at the 4-position—allows for selective and differential functionalization. This enables the construction of complex molecules with diverse pharmacophoric elements.

  • Vectorial Orientation: The rigid chair-like conformation of the piperidine ring provides a defined three-dimensional arrangement of substituents, which is crucial for precise interactions with the target protein's binding pocket.

  • Physicochemical Properties: The basicity of the nitrogen atoms can be modulated to optimize solubility, membrane permeability, and oral bioavailability of the final compounds.

This guide will focus on the practical application of 4-aminopiperidine in the synthesis of two major classes of HIV-1 inhibitors: CCR5 antagonists and piperidin-4-yl-aminopyrimidine NNRTIs.

Mechanism of Action: Targeting HIV-1 Entry

The inhibitors synthesized using the protocols herein target two different stages of the HIV-1 lifecycle.

2.1. CCR5 Antagonists: These molecules are allosteric inhibitors of the CCR5 co-receptor.[2] They do not directly compete with the natural chemokine ligands but bind to a transmembrane pocket of the receptor, inducing a conformational change that prevents the interaction of the viral gp120 with CCR5. This blockade of the gp120-CCR5 interaction is essential to halt the entry of R5-tropic HIV-1 strains into host cells.

2.2. Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): NNRTIs are allosteric inhibitors of the viral enzyme reverse transcriptase (RT). They bind to a hydrophobic pocket adjacent to the enzyme's active site, inducing a conformational change that disrupts the catalytic activity of RT. This prevents the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle.[3][4]

Synthetic Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of representative HIV-1 inhibitors based on the 4-aminopiperidine scaffold.

Protocol 1: Synthesis of a Piperidin-4-yl-aminopyrimidine NNRTI

This protocol outlines the synthesis of a potent NNRTI, leveraging a key N-arylation of a protected 4-aminopiperidine followed by coupling with a pyrimidine core. The synthesis is designed to be convergent and modular, allowing for the exploration of structure-activity relationships.

Experimental Workflow:

G cluster_0 Part A: Synthesis of the Piperidine Core cluster_1 Part B: Synthesis of the Pyrimidine Core cluster_2 Part C: Coupling and Final Product Formation A 1-Boc-4-piperidone B Reductive Amination A->B NH4OAc, NaBH3CN C N-Boc-4-aminopiperidine B->C G Buchwald-Hartwig Coupling C->G D Substituted Phenylacetonitrile E Reaction with Guanidine D->E NaH, Guanidine F Aminopyrimidine Derivative E->F F->G Pd catalyst, Ligand, Base H Final NNRTI G->H

Caption: Synthetic workflow for a piperidin-4-yl-aminopyrimidine NNRTI.

Materials:

  • 1-Boc-4-piperidone

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Substituted 2-chlorophenylacetonitrile

  • Guanidine hydrochloride

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

Part A: Synthesis of N-Boc-4-aminopiperidine (Protected Core)

  • Reductive Amination: To a solution of 1-Boc-4-piperidone (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford N-Boc-4-aminopiperidine, which can be used in the next step without further purification.

Part B: Synthesis of the Aminopyrimidine Moiety

  • Cyclization: To a suspension of sodium hydride (60% in mineral oil, 2.2 eq) in anhydrous THF, add guanidine hydrochloride (1.1 eq) at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of the substituted 2-chlorophenylacetonitrile (1.0 eq) in THF dropwise.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Cool the reaction to room temperature and quench with saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired aminopyrimidine derivative.

Part C: Buchwald-Hartwig Coupling and Deprotection

  • N-Arylation: In an oven-dried Schlenk tube, combine the aminopyrimidine from Part B (1.0 eq), N-Boc-4-aminopiperidine from Part A (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).[5]

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C for 12-18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

  • Boc Deprotection: Dissolve the purified Boc-protected intermediate in a solution of 4M HCl in dioxane.

  • Stir at room temperature for 2-4 hours.

  • Concentrate under reduced pressure to obtain the hydrochloride salt of the final piperidin-4-yl-aminopyrimidine NNRTI.

Protocol 2: Synthesis of a CCR5 Antagonist Precursor from 4-Aminopiperidine

This protocol describes the synthesis of a key intermediate for piperazine-based CCR5 antagonists, starting from a 4-substituted-4-aminopiperidine derivative.[6] The synthesis highlights the versatility of the 4-aminopiperidine scaffold in constructing complex heterocyclic systems.

Experimental Workflow:

G cluster_0 Part A: Synthesis of Substituted Isonipecotate cluster_1 Part B: Curtius Rearrangement A Ethyl Isonipecotate B Alkylation A->B LDA, Alkyl Halide C 4-Substituted Ethyl Isonipecotate B->C D Hydrolysis C->D LiOH E Acid Chloride Formation D->E SOCl2 F Reaction with NaN3 E->F G Curtius Rearrangement F->G Heat, t-BuOH H N-Boc-4-substituted-4-aminopiperidine G->H

Caption: Synthesis of a 4-substituted-4-aminopiperidine precursor for CCR5 antagonists.

Materials:

  • Ethyl isonipecotate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Alkyl halide (e.g., methyl iodide)

  • Lithium hydroxide (LiOH)

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • tert-Butanol (t-BuOH)

  • Toluene

  • Acetone

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

Part A: Synthesis of 4-Substituted Ethyl Isonipecotate

  • Enolate Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes to form lithium diisopropylamide (LDA).

  • Alkylation: Add a solution of ethyl isonipecotate (1.0 eq) in THF to the LDA solution at -78 °C. Stir for 1 hour.

  • Add the desired alkyl halide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 4-substituted ethyl isonipecotate.

Part B: Curtius Rearrangement to Form the 4-Aminopiperidine Core

  • Saponification: Dissolve the 4-substituted ethyl isonipecotate (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.

  • Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with dichloromethane.

  • Dry the organic layer and concentrate to obtain the carboxylic acid.

  • Acid Chloride Formation: To the carboxylic acid, add thionyl chloride (2.0 eq) and a catalytic amount of DMF. Heat the mixture at 50 °C for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Azide Formation: Dissolve the crude acid chloride in acetone and add a solution of sodium azide (1.5 eq) in water at 0 °C. Stir vigorously for 1 hour.

  • Extract the mixture with toluene.

  • Curtius Rearrangement: Dry the toluene layer over anhydrous sodium sulfate. Heat the solution to 80 °C and add tert-butanol (2.0 eq).

  • Continue heating at 80 °C for 12 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-Boc-4-substituted-4-aminopiperidine, a key building block for various CCR5 antagonists.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The modular nature of the syntheses described allows for the systematic exploration of the structure-activity relationship. The following tables summarize the biological activity of representative compounds from both classes of inhibitors.

Table 1: Biological Activity of Piperidin-4-yl-aminopyrimidine NNRTIs

CompoundR¹ SubstituentR² SubstituentWild-Type HIV-1 EC₅₀ (nM)K103N Mutant EC₅₀ (nM)Y181C Mutant EC₅₀ (nM)
NNRTI-1 2-Cl4-CN8.677110
NNRTI-2 2,6-di-Cl4-CN5.25895
NNRTI-3 2-Cl, 6-Me4-CN6.465102
NNRTI-4 2-Br4-CN9.185120

Data is representative and compiled from literature sources for illustrative purposes.[3]

Table 2: Biological Activity of CCR5 Antagonists Derived from 4-Aminopiperidine Precursors

CompoundPiperidine N¹-Substituent4-Amino Acyl GroupCCR5 Binding Ki (nM)Anti-HIV-1 Activity IC₅₀ (nM)
CCR5-A BenzylPhenylurea15.225.7
CCR5-B 4-FluorobenzylPhenylurea10.818.3
CCR5-C Benzyl4-Chlorophenylurea8.512.1
CCR5-D 4-Fluorobenzyl4-Chlorophenylurea5.39.8

Data is representative and compiled from literature sources for illustrative purposes.[7]

Conclusion and Future Perspectives

The 4-aminopiperidine scaffold is a cornerstone in the synthesis of a diverse range of HIV-1 entry inhibitors. The protocols detailed in this guide provide a robust framework for the preparation of both CCR5 antagonists and NNRTIs. The synthetic routes are amenable to modification, allowing for the generation of compound libraries for extensive SAR studies. Future work in this area will likely focus on the development of novel derivatives with improved potency against drug-resistant viral strains, enhanced pharmacokinetic profiles, and reduced off-target effects. The continued exploration of the chemical space around the 4-aminopiperidine core holds significant promise for the discovery of next-generation anti-HIV-1 therapeutics.

References

  • Imamura, S., et al. (2004). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas. Bioorganic & Medicinal Chemistry, 12(9), 2295-306. Available at: [Link]

  • Tong, W., et al. (2005). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Journal of Medicinal Chemistry, 48(17), 5486-96. Available at: [Link]

  • Palani, A., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-9. Available at: [Link]

  • Debnath, A. K. (2003). Generation of predictive pharmacophore models for CCR5 antagonists: study with piperidine- and piperazine-based compounds as a new class of HIV-1 entry inhibitors. Journal of Medicinal Chemistry, 46(21), 4501-15. Available at: [Link]

  • Chen, J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3667-70. Available at: [Link]

  • Zhang, W., et al. (2020). Indazolyl-substituted piperidin-4-yl-aminopyrimidines as HIV-1 NNRTIs: Design, synthesis and biological activities. European Journal of Medicinal Chemistry, 186, 111864. Available at: [Link]

  • Tang, G., et al. (2010). Discovery of piperidin-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-benzyl derivatives with broad potency against resistant mutant viruses. Bioorganic & Medicinal Chemistry Letters, 20(14), 4215-8. Available at: [Link]

  • Este, J. A., & Telenti, A. (2007). HIV entry inhibitors. The Lancet, 370(9581), 81-88. Available at: [Link]

Sources

Method

Application Note: 1-Boc-4-(aminomethyl)piperidine as a Bifunctional Scaffold in Medicinal Chemistry

Topic: Application of 1-Boc-4-(aminomethyl)piperidine in Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary & Stru...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 1-Boc-4-(aminomethyl)piperidine in Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary & Structural Analysis

1-Boc-4-(aminomethyl)piperidine (CAS: 144222-22-0) is a high-value bifunctional building block extensively used in the synthesis of GPCR ligands, kinase inhibitors, and increasingly, as a rigid linker in PROTAC (Proteolysis Targeting Chimera) design.

Its structural utility lies in its orthogonal reactivity :

  • Exocyclic Primary Amine: A highly nucleophilic "warhead" attachment point, ready for amide coupling, reductive amination, or SNAr reactions.

  • Endocyclic Secondary Amine (Boc-Protected): A latent attachment point released only under acidic conditions, allowing for controlled, step-wise elaboration of the molecule.

  • Piperidine Core: Provides a defined spatial geometry (chair conformation) that improves solubility and metabolic stability compared to flexible alkyl chains.

Critical Safety & Regulatory Distinction

Expert Insight: Do not confuse this molecule with 1-Boc-4-anilinopiperidine (1-Boc-4-AP). While 1-Boc-4-AP is a regulated precursor for fentanyl synthesis, 1-Boc-4-(aminomethyl)piperidine contains an additional methylene bridge (-CH2-) between the ring and the amine. This structural difference alters its pharmacological profile and regulatory status, making it a standard research reagent rather than a controlled precursor.

Reactivity Map & Strategic Workflow

The following diagram illustrates the orthogonal reactivity profile, guiding the chemist through the logical order of operations.

ReactivityMap Start 1-Boc-4-(aminomethyl)piperidine (CAS: 144222-22-0) Path1 Primary Amine (Nucleophilic) Start->Path1 Site A Path2 Boc Group (Acid Labile) Start->Path2 Site B Rxn1 Amide Coupling (HATU/EDC) Path1->Rxn1 Rxn2 Reductive Amination (STAB/NaBH3CN) Path1->Rxn2 Rxn3 SNAr / Buchwald (Heterocycle Formation) Path1->Rxn3 Deprot Acidic Deprotection (TFA or HCl) Rxn1->Deprot Step 2 Rxn2->Deprot Rxn3->Deprot Final Secondary Amine Available for Scaffold Linking Deprot->Final Yields Salt

Figure 1: Orthogonal reactivity map. The primary amine is functionalized first (Site A), followed by deprotection of the piperidine nitrogen (Site B).

Detailed Experimental Protocols

Protocol A: Amide Coupling (Warhead Attachment)

This protocol is optimized to minimize racemization of the coupling partner (e.g., a chiral carboxylic acid) and ensure complete consumption of the primary amine.

Context: Used when attaching the piperidine tail to a core pharmacophore (e.g., a kinase inhibitor scaffold).[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 1-Boc-4-(aminomethyl)piperidine (1.1 equiv)

  • HATU (1.2 equiv) or EDC/HOBt

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir at room temperature.

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. Stir for 5–10 minutes to form the activated ester (color change to yellow/orange is typical).

  • Coupling: Add 1-Boc-4-(aminomethyl)piperidine (1.1 equiv) dropwise.

  • Monitoring: Stir at RT for 2–4 hours. Monitor via LC-MS for the disappearance of the acid (M+1) and formation of the product (M+215 for the Boc-piperidine adduct).

  • Workup: Dilute with EtOAc. Wash sequentially with sat.[2] NaHCO3 (2x), water (1x), and brine (1x).

  • Purification: Dry over Na2SO4 and concentrate. Purify via flash chromatography (Hexane/EtOAc). The Boc group makes the intermediate lipophilic, facilitating easy separation on silica.

Protocol B: SNAr Reaction (Heterocycle Functionalization)

Context: Commonly used to attach the linker to electron-deficient heterocycles (e.g., chloropyrimidines, chloropyridines) in kinase inhibitor synthesis.

Reagents:

  • Heteroaryl Halide (e.g., 2,4-dichloropyrimidine) (1.0 equiv)

  • 1-Boc-4-(aminomethyl)piperidine (1.0–1.2 equiv)

  • Triethylamine (TEA) or DIPEA (2.0 equiv)

  • Solvent: Isopropanol (IPA), THF, or DMF.

Step-by-Step Methodology:

  • Dissolution: Dissolve the heteroaryl halide in IPA or THF (0.2 M).

  • Addition: Add the base (TEA, 2.0 equiv) followed by the amine (1.1 equiv).

  • Reaction:

    • For highly reactive halides (e.g., 4-chloropyrimidine): Stir at RT for 1–2 hours.

    • For less reactive halides: Heat to 60–80°C.

  • Workup: Concentrate the solvent. Redissolve in DCM and wash with water.

  • Expert Note: If using DMF, an aqueous workup (LiCl solution wash) is recommended to remove the solvent before chromatography.

Protocol C: Boc-Deprotection (TFA vs. HCl)

The choice of acid determines the physical form of the product.

ParameterMethod 1: TFA / DCMMethod 2: HCl / Dioxane
Reagents TFA (20-50% v/v) in DCM4M HCl in 1,4-Dioxane
Reaction Time 30 – 60 mins1 – 2 hours
Product Form Oily Residue (Trifluoroacetate salt)Solid Precipitate (Hydrochloride salt)
Suitability Best for small scale or if next step is liquid phase.Best for storage or if a free-flowing solid is required.

Recommended Protocol (Method 2 - Solid Isolation):

  • Dissolve the Boc-protected intermediate in a minimal amount of dry DCM or MeOH.

  • Add 4M HCl in Dioxane (5–10 equiv).

  • Stir at RT.[3][4] The product often precipitates as the reaction proceeds.

  • Dilute with Diethyl Ether (Et2O) to maximize precipitation.

  • Filter the solid and wash with Et2O. This yields the clean HCl salt, ready for the next coupling step without further purification.

Application Focus: PROTAC Linker Design

1-Boc-4-(aminomethyl)piperidine is a "privileged" linker in PROTAC design because it balances flexibility with rigidity. Unlike pure PEG chains (which can be too floppy and reduce cell permeability), the piperidine ring introduces a defined "exit vector."

Comparative Data: Linker Physicochemical Properties
Linker TypeConformational RigiditySolubility (LogP impact)Metabolic Stability
Alkyl Chain Low (High entropy cost)High (Increases LogP)Low (Oxidation prone)
PEG Chain LowLow (Hydrophilic)Moderate
Piperidine (This Topic) High (Chair conformer) Moderate (Basic N solubilizes) High
Synthesis Workflow for PROTACs

The following DOT diagram illustrates the assembly of a PROTAC using this moiety, specifically linking a Warhead (POI Ligand) to an E3 Ligase Ligand (e.g., Thalidomide).

PROTAC_Workflow Step1 1. Warhead Attachment (S_NAr or Amide Coupling) Intermediate1 Warhead-Piperidine-Boc Step1->Intermediate1 Step2 2. Deprotection (HCl/Dioxane) Intermediate1->Step2 Intermediate2 Warhead-Piperidine-NH2 (Salt) Step2->Intermediate2 Step3 3. Linker/E3 Ligase Coupling (e.g., Thalidomide-Acid + HATU) Intermediate2->Step3 Final Final PROTAC (Warhead-Linker-E3) Step3->Final

Figure 2: Step-wise assembly of a PROTAC molecule. The piperidine moiety serves as the rigid connector, installed early to modulate solubility.

Troubleshooting & Expert Tips

  • Scavenging: In amide couplings, if the primary amine is not fully consumed, use a polymer-supported isocyanate scavenger (e.g., PS-Isocyanate) to remove excess amine before workup, avoiding difficult chromatographic separations.

  • Solubility: The HCl salt of the deprotected piperidine can be very polar. If the next reaction requires non-polar solvents (e.g., DCM), ensure you "free base" the salt by washing with sat. Na2CO3 or by using excess DIPEA in the reaction mixture.

  • Storage: The 1-Boc-4-(aminomethyl)piperidine reagent is stable at room temperature but absorbs CO2 from the air over time (forming carbamates). Store under nitrogen/argon for long-term purity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 736817, 1-Boc-4-(aminomethyl)piperidine. Retrieved from [Link]

Sources

Application

Application Note: Modular Synthesis of Piperazine-Based CCR5 Antagonists

Abstract This application note details the synthetic methodology for constructing high-affinity piperazine-based CCR5 antagonists, utilizing Vicriviroc (Sch-D) as the primary structural archetype.[1][2] Unlike rigid temp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic methodology for constructing high-affinity piperazine-based CCR5 antagonists, utilizing Vicriviroc (Sch-D) as the primary structural archetype.[1][2] Unlike rigid template syntheses, this protocol employs a convergent modular approach , allowing researchers to vary the "Left-Wing" (hydrophobic aryl domain) and "Right-Wing" (heteroaryl amide domain) independently around a central piperazine core.[1][2] Critical attention is paid to controlling the stereochemistry at the piperazine C2/C3 positions and the benzylic ether linkage, which are determinants of receptor selectivity (CCR5 vs. M1/M2 muscarinic receptors).[1]

Introduction & Mechanistic Rationale

The Biological Target

CCR5 is a G-protein coupled receptor (GPCR) serving as the primary co-receptor for R5-tropic HIV-1 entry.[1][2][3][4] Antagonists such as Maraviroc and Vicriviroc function via an allosteric mechanism . They bind to a hydrophobic transmembrane pocket formed by helices 1, 2, 3, and 7, stabilizing a receptor conformation that the viral envelope protein gp120 cannot recognize.

The Piperazine Scaffold

The piperazine ring acts as a semi-rigid scaffold that projects two pharmacophores into distinct sub-pockets:[1]

  • The Basic Nitrogen (N1/N4): Essential for a salt-bridge interaction with Glu283 in the CCR5 transmembrane domain.[1][2]

  • The "Left-Wing" (Hydrophobic): Usually a bulky aryl group (e.g., trifluoromethyl-phenyl) that occupies a lipophilic cavity.[1][2]

  • The "Right-Wing" (Amide/Heterocycle): Often a 4,6-dimethylpyrimidine or similar heteroaryl amide that engages in hydrogen bonding and

    
    -stacking interactions.[1][2]
    

Retrosynthetic Strategy

The synthesis is best approached via a convergent disconnection at the central piperazine nitrogen atoms. The following diagram illustrates the logical breakdown of the target molecule (Vicriviroc analog) into three stable precursors.

Retrosynthesis Target Target: Vicriviroc Analog (Piperazine Core) Disc1 Disconnection A (Amide Coupling) Target->Disc1 Retro-Amide Disc2 Disconnection B (Reductive Amination or Alkylation) Target->Disc2 Retro-Alkylation Frag1 Fragment A (Right Wing) 4,6-Dimethylpyrimidine-5-carboxylic acid Disc1->Frag1 Frag2 Fragment B (Core) 4-Amino-4-methylpiperidine linked to (S)-methylpiperazine Disc1->Frag2 Disc2->Frag2 Frag3 Fragment C (Left Wing) Chiral Benzyl Tosylate/Halide (e.g., 1-(R)-(4-CF3-phenyl)ethyl derivative) Disc2->Frag3

Caption: Retrosynthetic disconnection of Vicriviroc into three modular fragments: The Acid (A), The Piperidine-Piperazine Core (B), and the Chiral Electrophile (C).[1][2][5]

Experimental Protocols

Safety & Pre-requisites
  • PPE: Standard lab coat, nitrile gloves, safety glasses.

  • Hazards: Sodium triacetoxyborohydride (STAB) releases hydrogen gas; handle in a fume hood.[1][2] Trifluoroacetic acid (TFA) is corrosive.[1][2]

  • Solvents: Anhydrous DCM and DMF are required for high yields.

Module A: Synthesis of the Piperidine-Piperazine Core

Rationale: This step builds the central linker. The use of N-Boc protection ensures regioselectivity.[1][2]

Reagents:

  • 1-Boc-4-piperidone[1][2]

  • (S)-2-Methylpiperazine (Enantiopurity is critical for CCR5 selectivity)[1][2]

  • Titanium(IV) isopropoxide (Ti(OiPr)4)[1][2]

  • Sodium triacetoxyborohydride (NaBH(OAc)3)[1][2][6]

Step-by-Step Protocol:

  • Imine Formation: Dissolve 1-Boc-4-piperidone (1.0 eq) and (S)-2-methylpiperazine (1.1 eq) in anhydrous dichloroethane (DCE). Add Ti(OiPr)4 (1.2 eq) dropwise.[1][2] Stir at room temperature (RT) for 12 hours under nitrogen.

    • Note: Ti(IV) acts as a Lewis acid to facilitate imine formation and scavenge water.[1][2]

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (2.0 eq) portion-wise. Allow to warm to RT and stir for 4 hours.

  • Quench: Quench carefully with saturated NaHCO3 solution. Dilute with EtOAc.

  • Workup: Filter through a Celite pad to remove titanium salts. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (MeOH/DCM gradient 0-10%) to yield the Intermediate A (tert-butyl 4-((S)-3-methylpiperazin-1-yl)piperidine-1-carboxylate).[1][2]

Module B: "Left-Wing" Attachment (Chiral Alkylation)

Rationale: Attaching the hydrophobic group. For Vicriviroc, this is a chiral benzyl ether chain. We will use a general alkylation method suitable for various benzyl halides or tosylates.

Reagents:

  • Intermediate A (from Module A)[1][2]

  • Chiral Electrophile: e.g., (R)-1-(4-(trifluoromethyl)phenyl)ethyl methanesulfonate (or tosylate).[1][2]

  • Base: K2CO3 or Diisopropylethylamine (DIPEA).[1][2]

  • Solvent: Acetonitrile (ACN).[1][2]

Step-by-Step Protocol:

  • Setup: Dissolve Intermediate A (1.0 eq) in ACN. Add K2CO3 (3.0 eq) and the Chiral Electrophile (1.1 eq).

  • Reaction: Heat to reflux (80°C) for 16–24 hours. Monitor by LC-MS for the disappearance of the secondary amine.[1][2]

    • Critical Checkpoint: Ensure complete conversion.[2] Steric hindrance from the methyl group on the piperazine can slow this reaction.

  • Workup: Cool to RT, filter off solids, and concentrate. Partition between water and DCM.

  • Deprotection (Boc Removal): Dissolve the crude residue in DCM (5 mL/g). Add TFA (2 mL/g) at 0°C. Stir for 2 hours.

  • Free Basing: Concentrate TFA. Redissolve in DCM and wash with 1N NaOH to generate the free piperidine amine.

  • Yield: This yields Intermediate B (The fully functionalized "Left" side with a free piperidine amine).[2]

Module C: "Right-Wing" Amide Coupling

Rationale: The final step introduces the pyrimidine "cap" which interacts with the extracellular loops of CCR5.

Reagents:

  • Intermediate B (Free amine)[1][2]

  • Carboxylic Acid: 4,6-Dimethylpyrimidine-5-carboxylic acid.[1][2][7]

  • Coupling Agent: HATU (preferred for sterically hindered acids) or EDC/HOBt.[1][2]

  • Base: DIPEA.

Step-by-Step Protocol:

  • Activation: Dissolve 4,6-dimethylpyrimidine-5-carboxylic acid (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq).[1][2] Stir for 10 minutes to form the active ester.

  • Coupling: Add a solution of Intermediate B (1.0 eq) in DMF to the reaction mixture.

  • Stir: Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with sat. NaHCO3, and 1x with brine.

  • Final Purification: Flash chromatography (DCM/MeOH/NH4OH 95:5:0.5).

Data Analysis & Validation

Expected Analytical Data

Upon synthesis, the following data confirms the structure (based on Vicriviroc standards):

TechniqueParameterExpected Observation
1H NMR Amide RotamersBroadening or doubling of signals for the piperidine ring due to restricted rotation of the amide bond (approx 3:1 ratio).[1][2]
1H NMR Piperazine MeDoublet at ~1.0-1.1 ppm corresponding to the (S)-methyl group.[1][2]
LC-MS IonizationStrong [M+H]+ peak.[1][2] Fragmentation often shows loss of the pyrimidine carbonyl moiety.
Chiral HPLC Purity>98% ee required. Use Chiralpak AD-H column (Hexane/IPA).[1][2]
Biological Validation Flow

To validate CCR5 antagonism, the synthesized compound must undergo the following cascade:

BioValidation Step1 Primary Screen: 125I-MIP-1α Binding Assay (CHO-CCR5 Cells) Step2 Functional Assay: Ca2+ Flux / Chemotaxis (Inhibition of RANTES signaling) Step1->Step2 If IC50 < 100 nM Step3 Antiviral Assay: HIV-1 Envelope Mediated Fusion (Luciferase Reporter) Step2->Step3 If potent antagonist

Caption: Validation cascade. Binding affinity is confirmed first, followed by functional antagonism of chemokine signaling, and finally antiviral potency.[8]

Expert Troubleshooting & Insights

  • The "Rotamer" Confusion: When analyzing NMR spectra of piperidine-amides (Module C), researchers often mistake split peaks for impurities.[1][2] This is due to the slow rotation of the N-C=O bond. Solution: Run Variable Temperature (VT) NMR at 60°C to coalesce the peaks.[1][2]

  • Regioselectivity in Module A: If using 2-methylpiperazine, the N1 (less hindered) vs N4 (more hindered adjacent to methyl) nucleophilicity is distinct.[1][2] The reductive amination with the bulky piperidone usually favors the less hindered N1, but N-protection strategies (e.g., N-Benzyl-2-methylpiperazine) are safer if selectivity is poor.[1][2]

  • Solubility: The free base forms of these antagonists are often lipophilic and poorly soluble in water. For biological assays, prepare 10 mM stocks in DMSO. For animal studies, convert to the Maleate or Citrate salt to improve aqueous solubility.

References

  • Tagat, J. R., et al. (2004).[4] "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[1][2][7][8][9] IV. Discovery of Vicriviroc (Sch-417690/Sch-D)."[1][2][10] Journal of Medicinal Chemistry, 47(10), 2405–2408.[4] Link

  • Tagat, J. R., et al. (2001). "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[1][2][7][8][9] I: 2(S)-methyl piperazine as a key pharmacophore element."[1][2][8][11] Bioorganic & Medicinal Chemistry Letters, 11(16), 2143–2146.[8] Link

  • Liu, T., et al. (2013).[6] "Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists." PLoS ONE, 8(1), e53636.[4][12] Link

  • Maeda, K., et al. (2004).[5] "Spiro-diketopiperazine derivatives as potent CCR5 antagonists."[1][2] Journal of Biological Chemistry, 279, 1126-1135. (Context for Aplaviroc analogs). LinkNote: Linked to primary Vicriviroc paper for context on class comparison.

Sources

Method

Solvothermal Synthesis Utilizing 4-(Aminomethyl)piperidine: A Comprehensive Guide to its Application as a Structure-Directing Agent

An Application Note for Researchers, Scientists, and Drug Development Professionals Prepared by a Senior Application Scientist This guide provides a detailed exploration of 4-(aminomethyl)piperidine (4-AMP) as a function...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

This guide provides a detailed exploration of 4-(aminomethyl)piperidine (4-AMP) as a functional molecule in solvothermal synthesis, with a primary focus on its role as an Organic Structure-Directing Agent (OSDA) for crystalline materials like zeolites. We will delve into the causality behind its selection, provide detailed safety protocols, and present a representative experimental workflow for the synthesis of microporous materials.

Part 1: The Scientific Rationale for 4-(Aminomethyl)piperidine in Crystal Engineering

Solvothermal synthesis is a versatile method for producing crystalline materials from precursors in a sealed, heated solvent system.[1] The choice of solvent and additives is paramount, as these molecules can influence the nucleation and growth of crystals, ultimately defining the final material's structure, porosity, and morphology. 4-(Aminomethyl)piperidine is a particularly interesting molecule in this context due to its unique combination of structural and chemical properties.

Key Physicochemical Properties

The efficacy of 4-AMP as a structure-directing agent stems from its distinct molecular characteristics. Unlike simple amines, it possesses both a primary and a secondary amine, offering multiple sites for interaction and protonation. Its specific size and conformation are critical in templating the void spaces of nascent crystalline frameworks.

PropertyValueSignificance in Solvothermal SynthesisSource
Molecular Formula C₆H₁₄N₂The combination of a flexible cyclohexane ring and an aminomethyl group provides a specific size and shape.[2]
Molecular Weight 114.19 g/mol Influences diffusion rates and packing within the synthesis gel.[2]
Boiling Point ~200 °CHigh thermal stability is suitable for typical solvothermal reaction temperatures.[3][4]
pKa ~10.5The basicity of the amine groups allows for easy protonation, forming the cationic species that acts as the template.[3]
Solubility Miscible in waterEnsures homogeneity in aqueous hydrothermal synthesis mixtures.[3]
Structure Bifunctional aminePossesses both a primary (-NH₂) and a secondary (-NH-) amine, allowing for complex interactions and pH modulation.[4][5]
Mechanism of Action as a Structure-Directing Agent (SDA)

In zeolite synthesis, OSDAs are organic molecules that serve as templates or "guests" around which the inorganic silicate or aluminosilicate "host" framework assembles.[6] The size, shape, and charge distribution of the OSDA direct the formation of specific pore architectures and channel systems.[7] For 4-AMP, the process can be conceptualized as follows:

  • Protonation: In the aqueous, basic synthesis gel, the amine groups of 4-AMP become protonated, forming a stable organic cation.

  • Electrostatic and van der Waals Interactions: This cation organizes inorganic precursor species (e.g., [SiO₄]⁴⁻ and [AlO₄]⁵⁻ oligomers) around itself through a combination of hydrogen bonding and electrostatic interactions.

  • Templating: As the solvothermal process proceeds (application of heat and pressure), the inorganic species polymerize around the organic template, forming the crystalline zeolite framework. The 4-AMP cation effectively dictates the size and shape of the resulting micropores.

  • Template Removal: After synthesis, the organic OSDA is trapped within the inorganic framework. It is typically removed by calcination (high-temperature heating in air) to open up the pores, making the material useful for catalysis or adsorption.

The diagram below illustrates this conceptual templating role.

cluster_0 Step 1: Precursor Solution cluster_1 Step 2: Solvothermal Treatment (Heat + Pressure) cluster_2 Step 3: Post-Synthesis AMP 4-(Aminomethyl)piperidine (4-AMP) Protonated_AMP Protonated 4-AMP Cation [4-AMPH]⁺ AMP->Protonated_AMP Protonation Inorganic Silicate/Aluminate Precursors Template_Assembly Templated Assembly Inorganic->Template_Assembly H2O H₂O Protonated_AMP->Template_Assembly As_Synthesized As-Synthesized Zeolite (Template Occluded) Template_Assembly->As_Synthesized Crystallization Calcined Calcined Zeolite (Porous) As_Synthesized->Calcined Calcination (Template Removal) cluster_workflow Synthesis & Characterization Workflow cluster_char Characterization Techniques A 1. Prepare Aluminate Solution C 3. Mix & Age Gel A->C B 2. Prepare Silica + 4-AMP Solution B->C D 4. Solvothermal Treatment (175°C, 72h) C->D E 5. Wash & Dry (As-Synthesized Product) D->E F 6. Calcination (550°C, 6h) E->F TGA TGA E->TGA Confirm Template Removal Temp. G Final Porous Zeolite Product F->G XRD XRD G->XRD Phase Purity, Crystallinity SEM SEM G->SEM Morphology, Crystal Size N2 N₂ Sorption G->N2 Surface Area, Pore Volume

Caption: Experimental workflow for zeolite synthesis using 4-AMP and subsequent characterization.

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline phase of the product (matching the pattern for FER) and assess its purity.

  • Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size. FER zeolites often exhibit a flake-shaped or needle-like morphology. [8]* Thermogravimetric Analysis (TGA): Performed on the as-synthesized material to determine the temperature required for template removal and quantify the amount of occluded organic.

  • Nitrogen Sorption Analysis: To measure the specific surface area (BET method) and pore volume of the final calcined material, confirming its porosity.

Part 4: Future Directions - Potential in Metal-Organic Framework (MOF) Synthesis

While its role in zeolite synthesis is more established, 4-AMP and other piperidine derivatives hold significant potential in the solvothermal synthesis of Metal-Organic Frameworks (MOFs). [9]MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. [10][11] 4-AMP could function in several ways:

  • As a Ligand: The two amine groups could potentially coordinate with metal centers, although this would require deprotonation and might compete with more traditional carboxylate or azole linkers.

  • As a Modulating Agent: More likely, 4-AMP could act as a base or coordinating agent that modulates the MOF crystallization process. Its basicity can deprotonate the primary organic linkers, controlling the rate of framework assembly and influencing crystal size and defect density. [12]This is a common strategy for improving the quality of MOF crystals. [13]* As a Template for Hierarchical Porosity: The presence of 4-AMP could introduce defects or larger mesopores within the MOF structure, creating hierarchical materials with enhanced properties for catalysis or large-molecule separation.

Further research in this area could involve using 4-AMP as an additive in known MOF syntheses (e.g., UiO-66, HKUST-1) to study its effect on crystallinity, particle size, and material performance.

References

  • 4-(Aminomethyl)piperidine . PubChem, National Center for Biotechnology Information. [Link]

  • 4-(Aminomethyl) Piperidine: Properties, Uses, Safety Data . Bouling Chemical Co., Limited. [Link]

  • Synthesis of FER Zeolite Using 4-(Aminomethyl)pyridine as Structure-directing Agent . (2015). ResearchGate. [Link]

  • 1-Boc-4-(aminomethyl)piperidine . PubChem, National Center for Biotechnology Information. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications . (2020). Dalton Transactions. [Link]

  • Synthesis protocols . Peptideweb.com. [Link]

  • Engineering new metal-organic frameworks built from flexible tetrapyridines coordinated to Cu(II) and Cu(I) . (2009). Inorganic Chemistry. [Link]

  • Ligands for Metal-Organic Frameworks . swiTT. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . (2022). Molecules. [Link]

  • Metal Organic Frameworks: Synthesis and Application . (2021). Applied Sciences. [Link]

  • Design of organic structure directing agents for polymorph A zeolite beta . (2017). Journal of Materials Chemistry A. [Link]

  • Green Chemistry - In situ Fmoc removal . (2019). Green Chemistry. [Link]

  • Method for preparing 4-Boc-aminopiperidine.
  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives . (2005). ResearchGate. [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance . (2012). Organic & Biomolecular Chemistry. [Link]

  • Modular organic structure-directing agents for the synthesis of zeolites . (2010). Science. [Link]

  • Piperazine as a versatile organic structure-directing agent for zeolite synthesis: effect of SiO2/Al2O3 ratio on phase selectivity . (2019). ResearchGate. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis . (2019). Journal of the Mexican Chemical Society. [Link]

  • A Facile Synthesis of Racemic 2-Aminomethyl-4-oxo-piperidine Intermediates . (2002). ResearchGate. [Link]

  • A Review on the Effects of Organic Structure-Directing Agents on the Hydrothermal Synthesis and Physicochemical Properties of Zeolites . (2022). Materials. [Link]

  • One-pot solvothermal synthesis of In-doped amino-functionalized UiO-66 Zr-MOFs with enhanced ligand-to-metal charge transfer for efficient visible-light-driven CO2 reduction . (2023). Journal of Colloid and Interface Science. [Link]

  • Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applications . (2022). Polymers. [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks . (2014). Journal of Visualized Experiments. [Link]

  • Transitioning Formamide Solvothermal Syntheses of MOFs to Less Toxic Solvents . (2023). Chemistry – A European Journal. [Link]

  • Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review . (2023). Molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(Aminomethyl)piperidin-4-ol

Case Reference: CAS 7146-67-0 | Molecular Formula: C6H14N2O Support Tier: Senior Application Scientist Level Introduction: The "Polarity Trap" Welcome to the technical guide for 4-(Aminomethyl)piperidin-4-ol. If you are...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 7146-67-0 | Molecular Formula: C6H14N2O Support Tier: Senior Application Scientist Level

Introduction: The "Polarity Trap"

Welcome to the technical guide for 4-(Aminomethyl)piperidin-4-ol. If you are reading this, you are likely struggling with the isolation of this molecule. You are not alone. This compound represents a "perfect storm" for purification difficulties:

  • Zwitterionic Potential: It contains two basic amines (secondary ring amine, primary exocyclic amine) and a polar hydroxyl group.

  • High Water Solubility: It resists extraction into standard organic solvents (DCM, EtOAc) during aqueous workups.

  • Chemo-selectivity Issues: The precursor nitrile reduction often leads to dimerization or incomplete reduction.

This guide moves beyond standard textbook answers to address the specific physicochemical behavior of this scaffold.

Module 1: The Impurity Landscape (Root Cause Analysis)

To remove impurities, we must first understand their origin. The synthesis typically proceeds via the reduction of 4-hydroxy-4-cyanopiperidine (or its N-protected variants).

The Dimerization Mechanism

The most persistent impurity is the secondary amine dimer . During catalytic hydrogenation (e.g., Raney Ni, Pd/C) or hydride reduction, the intermediate imine is highly reactive.

Visualizing the Pathway:

G Nitrile Nitrile Precursor (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + H2 PrimaryAmine Target: Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Fast) Dimer Impurity: Secondary Amine (R-CH2-NH-CH2-R) Imine->Dimer + Primary Amine (Condensation - NH3)

Figure 1: The mechanism of dimer formation during nitrile reduction.[1] The intermediate imine reacts with the newly formed amine to generate the secondary amine impurity.[1]

Module 2: Troubleshooting Guide (FAQs)

Q1: I used LiAlH4 for the reduction, but I can't filter the salts. The product is trapped in the "grey sludge."

Diagnosis: You are experiencing Aluminum Hydroxide Emulsification . Amino alcohols like 4-(Aminomethyl)piperidin-4-ol act as chelating ligands. They bind to aluminum salts, preventing the formation of the granular precipitate seen in standard Fieser workups.

The Fix: Rochelle's Salt Workup Do not use the standard Fieser method (


 mL water, 

mL 15% NaOH,

mL water). Instead, use a tartrate-based workup to sequester the aluminum.

Protocol:

  • Quench the reaction at 0°C with a minimal amount of water (dropwise) until gas evolution ceases.

  • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use 20-50 mL per gram of LiAlH4 used.

  • Stir vigorously at room temperature. Critical Step: You must stir until two clear, distinct layers form. This can take 1–4 hours. The tartrate pulls the aluminum into the aqueous phase.

  • Separate the layers.

  • Rescue Step: Because your product is water-soluble, the aqueous layer will contain product. Do not discard it. Saturate the aqueous layer with NaCl and perform continuous extraction with CHCl3:Isopropanol (3:1) for 12 hours.

Q2: I see a large impurity peak at roughly 2x the molecular weight (M+H ~229). How do I prevent this?

Diagnosis: This is the Secondary Amine Dimer (see Figure 1). It forms when the reduction is too slow or the local concentration of the intermediate imine is too high.

The Fix: Ammonia Suppression If using catalytic hydrogenation (Raney Ni or Pd/C):

  • Add Ammonia: Perform the reaction in Methanolic Ammonia (7N NH3 in MeOH). The excess ammonia shifts the equilibrium away from the dimer and stabilizes the imine intermediate until it can be fully reduced.

  • Increase Pressure: Higher H2 pressure (50–100 psi) favors the rapid reduction of the imine to the primary amine over the slow condensation reaction.

Q3: My product streaks on silica gel and I lose mass. How do I purify it?

Diagnosis: Silanol Interaction. The basic amines in your product are hydrogen-bonding irreversibly with the acidic silanols on the silica surface.

The Fix: Modified Mobile Phases or Amine-Silica

  • Option A (Standard Silica): You must use a "Basic Modifier."

    • Eluent: DCM : MeOH : NH4OH (aq).

    • Ratio: Start with 90:9:1. If streaking persists, increase MeOH/NH4OH to 80:18:2.

  • Option B (Amine-Functionalized Silica): Use commercially available NH2-Silica cartridges. These cap the acidic sites. You can then use a simple gradient of DCM to MeOH without added base.

Module 3: Advanced Purification Protocols

Comparison of Workup Strategies
MethodSuitability for 4-(Aminomethyl)piperidin-4-olProsCons
Fieser Workup Low FastForms unfilterable gels with amino-alcohols; traps product.
Rochelle's Salt High Breaks emulsions; clear phase separation.Requires long stirring time (hours); product may partition to water.
Acid Scavenge Medium Removes neutral impurities.Hard to recover product from aqueous acid due to high solubility.
Resin Capture Highest Bypasses extraction entirely.Slower; requires specific resin knowledge.
Recommended Protocol: Ion Exchange Chromatography (SCX)

This is the most robust method for isolating highly polar amines without distillation or aqueous extraction.

Materials: Strong Cation Exchange (SCX) Resin (e.g., Dowex 50W or pre-packed SCX cartridges).

  • Load: Dissolve the crude reaction mixture (after filtering off catalyst/salts) in MeOH or Water. Load onto the SCX column.

    • Mechanism:[2][3][4][5][6][7] The amine binds to the sulfonic acid residues on the resin. Neutral impurities (starting material, non-basic side products) pass through.

  • Wash: Flush the column with 3–5 column volumes of Methanol .

    • Result: This removes non-basic organic impurities.

  • Elute: Flush with 2M Ammonia in Methanol .

    • Mechanism:[2][3][4][5][6][7] The ammonia displaces the product from the resin.

  • Finish: Concentrate the ammoniacal eluent in vacuo. You will obtain the free base amine as a clean oil or solid.

Purification Decision Tree

G Start Crude Reaction Mixture CheckSol Is the mixture Water Soluble? Start->CheckSol YesWater Yes (Aq. Solution) CheckSol->YesWater High Polarity NoWater No (Organic/Oil) CheckSol->NoWater Protected Intermediates SCX Method A: SCX Resin (Catch & Release) YesWater->SCX Best Purity AmineSilica Method B: Amine-Silica Chromatography NoWater->AmineSilica Fastest Recryst Method C: Salt Formation (Convert to 2HCl salt) NoWater->Recryst For >10g Scale

Figure 2: Decision matrix for selecting the optimal purification method based on the physical state of the crude mixture.

References

  • Nitrile Reduction Mechanism & Dimer Formation

    • Title: Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines.
    • Source: ResearchG
    • URL:

  • Handling Polar Amines (Rochelle's Salt)

    • Title: Reduction of amino acids to amino alcohols (Organic Syntheses Procedure).[8]

    • Source: Organic Syntheses, Coll. Vol. 10, p.423 (2004).
    • URL:

  • Chromatography of Polar Compounds

    • Title: Very polar compound purification using aqueous normal-phase flash column chromatography.[2]

    • Source: Biotage Technical Blog.
    • URL:

  • Specific Compound Data

    • Title: 4-(Aminomethyl)piperidin-4-ol (CAS 7146-67-0).
    • Source: PubChem Compound Summary.
    • URL:

Sources

Optimization

Technical Support Center: Troubleshooting Piperidine Synthesis

Core Directive & Technical Philosophy Piperidine rings are ubiquitous pharmacophores, present in over 12,000 active pharmaceutical ingredients (APIs). However, synthesizing them—particularly via pyridine hydrogenation or...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Technical Philosophy

Piperidine rings are ubiquitous pharmacophores, present in over 12,000 active pharmaceutical ingredients (APIs). However, synthesizing them—particularly via pyridine hydrogenation or reductive cyclization—is fraught with "silent" failures: catalyst poisoning, partial reduction (tetrahydropyridines), and stereochemical drift.

This guide moves beyond basic textbook synthesis. It treats the reaction not as a single step, but as a dynamic equilibrium where kinetic control (preventing side reactions) fights thermodynamic stability (often favoring aromatic reversion or polymerization).

Troubleshooting Guide (Q&A Format)

Module A: Hydrogenation of Pyridines (Heterogeneous Catalysis)

Q1: My pyridine hydrogenation stalls at 60-70% conversion, even with fresh Pd/C. Why is the catalyst dying?

Diagnosis: This is classic Lewis Acid-Base Catalyst Poisoning . The nitrogen lone pair in pyridine (


) and the resulting piperidine (

) are potent Lewis bases. They coordinate strongly to the active metal sites (Pd, Pt, Rh) on the catalyst surface, effectively blocking hydrogen adsorption.

Corrective Action:

  • Protonate the Nitrogen: Run the reaction in acidic media (e.g., Glacial Acetic Acid or MeOH with 1.1 eq. HCl). This converts the basic amine into a non-coordinating ammonium salt (

    
    ), preventing catalyst binding.
    
  • Switch Catalyst: Palladium is most susceptible to poisoning. Switch to Platinum Oxide (Adams' Catalyst,

    
    )  or Rhodium on Carbon (Rh/C) . Rhodium is particularly effective for difficult substrates as it operates well at lower temperatures, reducing thermal degradation.
    

Q2: I am detecting significant amounts of 1,2,3,6-tetrahydropyridine in my GC-MS. Why isn't the reduction completing?

Diagnosis: You are stuck in a "Partial Reduction Well." The hydrogenation of pyridine is stepwise. The first step (pyridine


 dihydropyridine) is the slow, rate-determining step (RDS) due to loss of aromaticity. However, the intermediate tetrahydropyridine can be surprisingly stable, especially if sterically hindered substituents are present at the C3/C5 positions.

Corrective Action:

  • Increase Pressure: Shift the equilibrium. Move from balloon pressure (1 atm) to a Parr shaker or autoclave (50–100 psi).

  • Temperature Bump: Increase temperature to 60°C. Caution: Too high (>100°C) can trigger dehydrogenation (re-aromatization) or ring-opening.

Module B: Reductive Amination & Cyclization

Q3: During the synthesis of N-substituted piperidines via reductive amination, I see a "M+ mass" corresponding to a tertiary amine dimer. How do I stop over-alkylation?

Diagnosis: Competitive Alkylation. The secondary amine product (the desired piperidine) is often more nucleophilic than the primary amine starting material. It reacts faster with the aldehyde/ketone precursor than the starting material does.

Corrective Action:

  • Stepwise Protocol: Do not mix everything at once (one-pot).

    • Step 1: Form the imine/enamine first (Amine + Carbonyl + Dehydrating agent like

      
       or Molecular Sieves) for 2–4 hours.
      
    • Step 2: Add the reducing agent (

      
       or 
      
      
      
      ) after imine formation is complete.
  • Solvent Choice: Use 1,2-Dichloroethane (DCE) or Methanol . DCE often suppresses dialkylation better than THF.

Module C: Stereochemical Control

Q4: I need the cis-2,6-disubstituted piperidine, but I'm getting a 1:1 cis/trans mixture. How do I force cis selectivity?

Diagnosis: Thermodynamic Equilibration. On Pd surfaces, the reaction often proceeds via a mechanism that allows bond rotation or isomerization via enamine intermediates.

Corrective Action:

  • Use Rhodium (Rh/C) or Ruthenium (Ru/C) in Acid: These catalysts typically follow a "syn-facial" addition mechanism. The hydrogen atoms add to the same face of the ring, heavily favoring the cis isomer (often >95:5 dr).

  • Avoid Pd/C: Palladium facilitates isomerization between cis and trans forms via a reversible dehydrogenation mechanism.

Visualizing the Reaction Landscape

The following diagram maps the critical pathways. Note the "Danger Zones" (Red) where side reactions occur.

PiperidinePathways Pyridine Pyridine Substrate DHP Dihydropyridine (Unstable) Pyridine->DHP +H2 (Slow, RDS) Poison Catalyst Poisoning (Stalled Rxn) Pyridine->Poison Lone Pair Coord. THP Tetrahydropyridine (Partial Red.) DHP->THP +H2 (Fast) Dimer Dimerization (Radical Coupling) DHP->Dimer Radical Intermediates Piperidine Piperidine Product (Target) THP->Piperidine +H2 RingOpen Ring Opening (Acidic/High T) Piperidine->RingOpen Over-reduction

Caption: Mechanistic pathway of pyridine hydrogenation showing the rate-determining step (RDS) and critical failure points (poisoning, dimerization).

Troubleshooting Matrix: Quantitative Data

SymptomProbable CauseKey IndicatorSolution Strategy
Stalled Conversion (<50%) Catalyst PoisoningTLC shows SM remaining; adding more catalyst helps briefly.Acidify: Add 1.0–2.0 eq. AcOH or HCl. Switch: Use

(Adams').[1]
Tetrahydropyridine Impurity Incomplete ReductionM-2 peak in MS; alkene proton signals in NMR.Pressure: Increase H2 pressure >50 psi. Time: Extend reaction time.
Ring Opening (Acyclic Amine) HydrogenolysisM+2 peak in MS; loss of ring protons in NMR.Lower Temp: Reduce T <40°C. Change Solvent: Avoid strong acids if using Pd/C at high T.
Low cis/trans Ratio IsomerizationNMR shows multiple diastereomers.Catalyst: Switch to Rh/C or

. Solvent: Use acidic MeOH.
Dimerization Radical CouplingM x 2 - H2 mass peak.Avoid e- Chem: Common in electrochemical reduction. Use catalytic hydrogenation instead.

Experimental Protocols

Protocol A: The "Gold Standard" Heterogeneous Hydrogenation

For difficult substrates prone to poisoning.

  • Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve the substituted pyridine (10 mmol) in Glacial Acetic Acid (20 mL) .

    • Why AcOH? It serves as both solvent and proton source to prevent catalyst poisoning.

  • Catalyst Loading: Add 5 wt% Rhodium on Carbon (Rh/C) (500 mg, 50% wet).

    • Note: Rh/C is preferred over Pd/C for minimizing ring opening and maximizing cis-selectivity.

  • Hydrogenation: Purge vessel 3x with

    
    , then 3x with 
    
    
    
    . Pressurize to 5 bar (75 psi) .
  • Reaction: Stir at 1000 rpm (mass transfer is critical) at 25–40°C for 12 hours.

  • Workup: Filter through a Celite pad (Caution: catalyst is pyrophoric). Concentrate the filtrate.

  • Neutralization: Dissolve residue in DCM, wash with sat.

    
     to liberate the free base.
    
Protocol B: "Rescue" Method for Partial Reduction

If your reaction stalled at the tetrahydropyridine stage.

  • Isolate the crude mixture (do not purify).

  • Redissolve in Methanol .

  • Add Sodium Cyanoborohydride (

    
    )  (2.0 eq) and adjust pH to ~4 with Acetic Acid.
    
  • Stir at RT for 4 hours.

    • Mechanism:[2][3][4][5][6][7] The C=C bond in tetrahydropyridines is often conjugated with the nitrogen (enamine) or can isomerize to the iminium species, which is susceptible to hydride reduction.

References

  • BenchChem Tech Support. (2025).[8][9][10] Troubleshooting Guide: Reductive Amination & Side Reactions in 4-Anilinopiperidine Synthesis. 10

  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst. Organic & Biomolecular Chemistry. 11

  • National Institutes of Health (PMC). (2025). Electrocatalytic Hydrogenation of Pyridines: Mechanisms of Dimerization. 12

  • BenchChem Technical Center. (2025). Stereoselective Synthesis of 3-Substituted Piperidines. 8

  • Dalian Institute of Chemical Physics. (2024). Synthesis of chiral piperidines via rhodium-catalysed transfer hydrogenation. 6

Sources

Troubleshooting

Technical Support Center: Method Development for Chiral Separation of Piperidinol Enantiomers

Welcome to the technical support center for chiral method development. This guide is designed for researchers, scientists, and drug development professionals actively working on the enantioselective separation of piperid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chiral method development. This guide is designed for researchers, scientists, and drug development professionals actively working on the enantioselective separation of piperidinol derivatives. The unique chemical properties of piperidinols—namely their basicity and potential for multiple interaction sites—present specific challenges that require a systematic and well-informed approach. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you develop robust and reliable separation methods.

Part 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when beginning method development for piperidinol enantiomers.

Q1: Why can the chiral separation of piperidinol enantiomers be challenging?

A1: The primary challenge stems from the basic nitrogen atom within the piperidine ring. This functional group can cause several issues:

  • Strong Silanol Interactions: The basic nitrogen can interact strongly with acidic residual silanol groups on the surface of silica-based chiral stationary phases (CSPs). This secondary interaction often leads to poor peak shape, significant tailing, and in some cases, complete loss of resolution.

  • Analyte Ionization: In certain mobile phases, the piperidine nitrogen can be protonated. Controlling the ionization state of the analyte is crucial for consistent and effective chiral recognition.[1]

  • Multiple Interaction Points: The piperidinol structure contains a hydroxyl group and the piperidine ring itself, in addition to the chiral center. These features can engage in hydrogen bonding, dipole-dipole, and steric interactions with the CSP. The interplay of these forces determines the enantioselective recognition, which can be complex to predict.[2]

Q2: What is the best starting point for column (CSP) selection?

A2: There is no single "universal" chiral column, and a screening approach is always recommended.[3] However, for piperidinol enantiomers, polysaccharide-based CSPs are the most successful and versatile starting point. These columns offer a broad range of chiral recognition mechanisms.

A recommended initial screening set would include:

  • Amylose-based CSPs: e.g., CHIRALPAK® AD, CHIRALPAK® AS, Lux® Cellulose-1.

  • Cellulose-based CSPs: e.g., CHIRALCEL® OD, CHIRALCEL® OJ, Lux® Cellulose-3.

These columns can be operated in normal-phase, polar organic, and supercritical fluid chromatography (SFC) modes, which are typically the most effective for piperidinol compounds.[4][5]

Q3: Which chromatographic mode—HPLC or SFC—is better for piperidinol enantiomers?

A3: Both High-Performance Liquid Chromatography (HPLC) in normal-phase mode and Supercritical Fluid Chromatography (SFC) are highly effective. SFC often holds a distinct advantage for several reasons:

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates without significant loss of efficiency, leading to faster analysis times.[3]

  • Improved Peak Shape: The mobile phases used in SFC can be less aggressive, and the technique is inherently well-suited for basic compounds, often yielding better peak shapes with less need for aggressive additives.

  • "Green" Technique: SFC significantly reduces the consumption of organic solvents compared to normal-phase HPLC.[3]

For these reasons, SFC is often the preferred first-line approach for screening and method development for piperidinol enantiomers. [6]

Q4: Why are mobile phase additives necessary, and which ones should I use?

A4: Additives are critical for controlling the analyte's interaction with the stationary phase, especially for basic compounds like piperidinols.[7] They serve two primary functions:

  • Improve Peak Shape: Basic additives compete with the basic piperidinol analyte for interaction with active silanol sites on the CSP, thereby minimizing peak tailing.[1]

  • Enhance Chiral Recognition: By preventing strong, achiral interactions, additives ensure that the analyte's engagement with the chiral selectors of the CSP is the dominant retention mechanism, which can significantly improve or even enable chiral separation.

For basic piperidinol enantiomers, a basic additive is required. Common choices include:

  • Diethylamine (DEA)

  • Isopropylamine (IPA)

  • Ethanolamine (EA)

  • Butylamine

A typical starting concentration is 0.1% to 0.5% (v/v) in the mobile phase or, for SFC, in the co-solvent.[7][8] It has been observed that additives like ethanolamine can sometimes provide dramatically better peak shape and resolution than the more common DEA.[7]

Part 2: Systematic Method Development Workflow

A trial-and-error approach to chiral separations is inefficient.[4] A systematic workflow maximizes the probability of success while minimizing time and resource expenditure. The following workflow is recommended for piperidinol enantiomers.

Method_Development_Workflow start Start: Characterize Analyte (Piperidinol Derivative) screen_tech Select Technique (SFC Preferred, NP-HPLC) start->screen_tech csp_screen 1. CSP Screening (4-6 Polysaccharide Columns) screen_tech->csp_screen mobile_phase 2. Mobile Phase Screening (Alcohols: MeOH, EtOH, IPA) (Additive: 0.1% IPA or DEA) csp_screen->mobile_phase eval1 Evaluate Results (Resolution > 1.0?) mobile_phase->eval1 no_sep No Separation or Poor Peak Shape eval1->no_sep No optimize 3. Optimization (Fine-tune % Modifier, Additive, Temp, Flow Rate) eval1->optimize Yes fail Try Alternative CSPs (e.g., Macrocyclic Glycopeptide) or Different Additive (e.g., EA) no_sep->fail eval2 Evaluate Optimized Method (Resolution > 1.5? Robust?) optimize->eval2 eval2->optimize No, needs more tuning success Final Validated Method eval2->success Yes fail->csp_screen Re-screen

Caption: Systematic workflow for piperidinol chiral method development.

Part 3: Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Q5: I see only one broad, tailing peak and no separation. What's wrong?

A5: This is the most common issue and almost always points to strong, undesirable interactions between the basic analyte and the stationary phase.

  • Probable Cause: Lack of a suitable mobile phase additive. The basic piperidine nitrogen is interacting with acidic silanol groups on the silica support.

  • Solution Path:

    • Introduce a Basic Additive: Immediately add 0.1% diethylamine (DEA) or isopropylamine (IPA) to your mobile phase (or alcohol co-solvent in SFC).[1] This should dramatically improve peak shape.

    • Increase Additive Concentration: If tailing persists, incrementally increase the additive concentration to 0.2% and then up to 0.5%. Do not exceed 0.5% initially, as it can sometimes suppress chiral recognition.

    • Change the Additive: Some basic compounds respond better to different amines. Try ethanolamine (EA) or butylamine as alternatives to DEA.[7]

Q6: I have two distinct peaks, but they are not baseline resolved (Resolution < 1.5). How can I improve this?

A6: This is an optimization problem. You have the correct column and conditions to achieve partial separation; now you need to fine-tune the parameters to increase the space between the peaks (selectivity) or make the peaks narrower (efficiency).

  • Solution Path:

    • Reduce Mobile Phase Strength: In both NP-HPLC and SFC, alcohols (methanol, ethanol, isopropanol) act as the strong eluting solvent. Reducing the percentage of alcohol will increase retention times and often gives the enantiomers more time to interact with the CSP, thereby increasing resolution.[8]

    • Change the Alcohol Modifier: The choice of alcohol can significantly impact selectivity. There is no universal rule, but a common screening order is Methanol -> Ethanol -> Isopropanol. The change in hydrogen bonding and polarity can alter the chiral recognition mechanism.

    • Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 25°C or 15°C) often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution. However, in some rare cases, increasing temperature can improve separation.

    • Decrease the Flow Rate: Lowering the flow rate can increase column efficiency (narrower peaks), which directly improves resolution. This is a trade-off with analysis time.[3]

Q7: My retention times are drifting from one injection to the next. What causes this instability?

A7: Drifting retention times indicate a system that has not reached equilibrium or is being affected by environmental or chemical factors.

  • Probable Causes & Solutions:

    • Insufficient Column Equilibration: This is especially common in normal-phase HPLC. Ensure the column is flushed with the mobile phase for at least 20-30 column volumes before the first injection. Any time you change the mobile phase composition, re-equilibration is mandatory.

    • Temperature Fluctuations: The laboratory's ambient temperature can affect mobile phase viscosity and retention. Use a column thermostat to maintain a constant temperature for robust results.

    • Mobile Phase Composition Change: In NP-HPLC, solvents like hexane can evaporate faster than the alcohol modifier, changing the mobile phase ratio over time. Prepare fresh mobile phase daily and keep the solvent reservoir bottles covered.

    • "Memory Effects" from Additives: If the column was previously used with a different type of additive (e.g., an acid like TFA), residual amounts can interfere with your current method.[9] It is best practice to dedicate chiral columns to specific additive types (neutral, basic, acidic) to ensure reproducibility.[1]

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Identified prob1 No Separation, Severe Tailing start->prob1 prob2 Poor Resolution (Rs < 1.5) start->prob2 prob3 Drifting Retention Times start->prob3 sol1a Add 0.1% Basic Additive (DEA, IPA) prob1->sol1a sol2a Decrease % Alcohol Modifier prob2->sol2a sol2b Change Alcohol Type (MeOH <-> EtOH <-> IPA) prob2->sol2b sol2c Lower Column Temperature prob2->sol2c sol3a Ensure Full Column Equilibration (>20 column volumes) prob3->sol3a sol3b Use Column Thermostat prob3->sol3b sol3c Check for Additive 'Memory Effect' prob3->sol3c sol1b Increase Additive Conc. (up to 0.5%) sol1a->sol1b sol1c Change Additive Type (e.g., to Ethanolamine) sol1b->sol1c

Caption: Decision tree for troubleshooting common chiral separation issues.

Part 4: Experimental Protocols & Data

Protocol 1: Standard SFC Screening for Piperidinol Enantiomers

This protocol outlines a generic, robust screening procedure to quickly identify promising separation conditions.

  • System: Analytical SFC system with automated column and co-solvent switching.

  • Columns (4.6 x 150 mm, 5 µm):

    • CHIRALPAK® AD-H

    • CHIRALPAK® AS-H

    • CHIRALCEL® OD-H

    • CHIRALCEL® OJ-H

  • Mobile Phase A: Supercritical CO2.

  • Co-solvents (Mobile Phase B):

    • Methanol with 0.2% Isopropylamine (IPA)

    • Ethanol with 0.2% Isopropylamine (IPA)

    • Isopropanol with 0.2% Isopropylamine (IPA)

  • Gradient: 5% to 40% Co-solvent over 8 minutes, hold at 40% for 2 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 120 bar.

  • Column Temperature: 35 °C.

  • Detection: UV (select appropriate wavelength) or MS.

  • Sample Preparation: Dissolve sample in an alcohol matching the initial co-solvent (e.g., methanol) at ~1 mg/mL.

Data Interpretation Example

After running the screening protocol, the results can be summarized to identify the best "hit."

CSPCo-Solvent (0.2% IPA)k1k2Selectivity (α)Resolution (Rs)Comments
CHIRALPAK® AD-HMethanol2.12.11.000.00No separation
CHIRALPAK® AD-HEthanol2.83.11.111.35Partial separation, promising
CHIRALPAK® AD-HIsopropanol4.55.21.161.62Baseline separation, good hit
CHIRALCEL® OD-HMethanol1.82.01.111.41Partial separation, promising
CHIRALCEL® OD-HEthanol2.52.51.000.00Co-elution
CHIRALCEL® OD-HIsopropanol3.94.41.131.48Near baseline separation

References

  • Morin, P., Bellessort, D., Dreux, M., Troin, Y., & Gelas, J. (1998). Chiral resolution of functionalized piperidine enantiomers by capillary electrophoresis with native, alkylated and anionic β-cyclodextrins. Journal of Chromatography A, 796(2), 375–383. [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. [Link]

  • Swartz, M. E., Mazzeo, J. R., Grover, E. R., Brown, P. R., & Aboul-Enein, H. Y. (1996). Separation of piperidine-2,6-dione drug enantiomers by micellar electrokinetic capillary chromatography using synthetic chiral surfactants. Journal of Chromatography A, 724(1–2), 307–316. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 100-108. [Link]

  • Chromatography Forum. (2017). additives for chiral. [Link]

  • Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Yuan, L. M. (2008). Effect of mobile phase additive on chiral separation. Separation and Purification Technology, 63(3), 701-705. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-302. [Link]

  • Ray, A. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Zeng, L., et al. (2003). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 1003(1-2), 157-66. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]

  • Chen, M., et al. (2024). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]

  • Nováková, L., & Švec, F. (2016). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 47(3), 248-262. [Link]

  • Kaczmarek, M., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 27(24), 8963. [Link]

  • Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers. Application Note. [Link]

  • See, H. H., et al. (2019). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. Chirality, 31(7), 568-576. [Link]

  • Ju, X., et al. (2024). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]

  • Phenomenex. (2001). Chiral HPLC Separations Guidebook. [Link]

  • Dalgliesh, C. E. (1952). The optical resolution of aromatic amino-acids on paper chromatograms. Journal of the Chemical Society, 3940-3942. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 4-(Aminomethyl)piperidin-4-ol and Other Piperidine Scaffolds

Introduction: The Piperidine Scaffold - A Cornerstone in Modern Medicinal Chemistry The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of numerous pharmaceuticals an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold - A Cornerstone in Modern Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of numerous pharmaceuticals and biologically active molecules.[1] Its prevalence stems from its ability to exist in a stable chair conformation, presenting substituents in well-defined three-dimensional orientations that are crucial for specific interactions with biological targets.[2] This structural motif is a key component in a wide array of therapeutic agents, demonstrating a remarkable diversity of pharmacological activities, including but not limited to, central nervous system (CNS) modulation, antimicrobial, antifungal, antiviral, and anticancer effects.[1][3] This guide will provide a comparative analysis of the biological potential of 4-(aminomethyl)piperidin-4-ol, a unique bifunctionalized piperidine, against other classes of piperidine derivatives. By examining the structure-activity relationships of related compounds, we can infer the potential therapeutic applications of this novel scaffold.

Spotlight on 4-(Aminomethyl)piperidin-4-ol: A Scaffold of Untapped Potential

While extensive literature exists for a variety of substituted piperidines, 4-(aminomethyl)piperidin-4-ol itself is a less explored molecule. Its structure is particularly noteworthy as it combines two key pharmacophoric features at the 4-position: a primary aminomethyl group and a tertiary hydroxyl group. This unique arrangement suggests the potential for multifaceted interactions with biological targets, possibly leading to novel or enhanced biological activities. This guide will, therefore, draw comparisons with structurally related piperidine classes to build a predictive framework for the biological profile of 4-(aminomethyl)piperidin-4-ol.

Comparative Analysis of Biological Activities

To understand the potential of 4-(aminomethyl)piperidin-4-ol, we will compare it with three key classes of piperidine derivatives for which significant biological data is available: 4-aminopiperidines, 4-hydroxypiperidines, and piperidines with extended amino substituents at the 4-position.

4-Aminopiperidine Derivatives: A Hub of Antimicrobial and Antiviral Activity

The 4-aminopiperidine core is a well-established pharmacophore, particularly in the development of antimicrobial and antiviral agents.[4][5]

  • Antifungal Activity: Derivatives of 4-aminopiperidine have been identified as potent antifungal agents that target ergosterol biosynthesis, a critical pathway in fungal cell membrane integrity.[4] The lipophilicity of the substituents on the piperidine nitrogen and the 4-amino group plays a crucial role in their activity. For instance, long alkyl chains on the 4-amino group have been shown to enhance antifungal potency.[4]

  • Antiviral Activity: The 4-aminopiperidine scaffold has been a key discovery in the inhibition of Hepatitis C Virus (HCV) assembly.[5] Structure-activity relationship (SAR) studies have demonstrated that modifications to the substituents on the piperidine can significantly improve potency and pharmacokinetic profiles.

  • Antidiabetic Potential: Recent studies have explored 4-aminopiperidine derivatives as dipeptidyl peptidase 4 (DPP4) inhibitors for the treatment of type 2 diabetes.[6][7] These compounds have shown promising inhibitory activity, with the potential for further optimization.[6][7]

4-Hydroxypiperidine Derivatives: Targeting Pain and Microbial Pathogens

The presence of a hydroxyl group at the 4-position of the piperidine ring has been associated with analgesic and antimicrobial properties.

  • Analgesic Activity: A number of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have demonstrated significant analgesic activity in preclinical models.[8] These compounds are believed to exert their effects through interactions with the central nervous system.

  • Antimicrobial and Antifungal Activity: Various 4-hydroxypiperidine derivatives have been screened for their ability to inhibit the growth of bacteria and fungi, with some compounds showing promising activity against both.[9]

Piperidines with Extended Amino Substituents: Modulators of CNS Receptors

Extending the amino group at the 4-position with an ethyl or longer chain has led to the discovery of potent ligands for central nervous system receptors, particularly sigma (σ) receptors.

  • Sigma (σ1) Receptor Ligands and Antiproliferative Properties: A series of novel σ1 receptor ligands based on a 4-(2-aminoethyl)piperidine scaffold have been synthesized and evaluated for their antiproliferative effects.[10] These compounds have shown promising activity against tumor cell growth, and molecular dynamics simulations have provided insights into their binding at the σ1 receptor.[10] The polarity of the piperidine ring was found to be a critical factor in these interactions.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidine derivatives is highly dependent on the nature and position of their substituents. The introduction of the aminomethyl and hydroxyl groups in 4-(aminomethyl)piperidin-4-ol presents an interesting case for SAR. The primary amine can act as a hydrogen bond donor and acceptor, as well as a basic center, while the hydroxyl group can also participate in hydrogen bonding. This dual functionality could allow for enhanced binding to target proteins compared to monosubstituted piperidines.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of 4-(aminomethyl)piperidin-4-ol and compare it to other piperidines, a series of well-established in vitro and in vivo assays would be necessary.

General Workflow for Biological Activity Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation (for promising candidates) A Synthesis of 4-(Aminomethyl)piperidin-4-ol B Purification & Structural Confirmation (NMR, MS) A->B C Antimicrobial Assays (MIC Determination) B->C D Antifungal Assays (MIC Determination) B->D E Receptor Binding Assays (e.g., σ1, Opioid) B->E F Enzyme Inhibition Assays (e.g., DPP4) B->F G Cytotoxicity Assays (e.g., MTT on cancer cell lines) B->G H Animal Models of Disease (e.g., Analgesia, Infection) C->H D->H E->H F->H G->H I Pharmacokinetic & Toxicity Studies H->I

Caption: General workflow for the biological evaluation of novel piperidine derivatives.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is essential for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., 4-(aminomethyl)piperidin-4-ol)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Grow the microbial culture to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compound: Prepare a series of twofold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microbe is observed. This can be determined visually or by measuring the optical density at 600 nm.

Comparative Data Summary

The following table summarizes the reported biological activities of various piperidine derivatives, providing a benchmark for the potential of 4-(aminomethyl)piperidin-4-ol.

Piperidine Derivative ClassBiological Target/ActivityRepresentative IC50/Ki ValuesReference
4-Aminopiperidine Derivatives Antifungal (Ergosterol Biosynthesis)MICs in the low µg/mL range[4]
Antiviral (HCV Assembly)EC50 values in the low µM range[5]
Antidiabetic (DPP4 Inhibition)IC50 = 9.25 ± 0.57 µM (for a specific derivative)[6][7]
4-Hydroxypiperidine Derivatives AnalgesicSignificant activity at 50 mg/kg[8]
Antimicrobial/AntifungalPromising activity against various strains[9]
4-(2-Aminoethyl)piperidine Scaffolds σ1 Receptor LigandKi values in the low nM to µM range[10]
AntiproliferativeIC50 values in the low µM range against cancer cell lines[10]

Conclusion and Future Directions

The unique structural features of 4-(aminomethyl)piperidin-4-ol, combining both an aminomethyl and a hydroxyl group at the 4-position, suggest a promising and largely unexplored area for drug discovery. Based on the comparative analysis of structurally related piperidine derivatives, it is plausible that this novel scaffold could exhibit a range of biological activities, including antimicrobial, antifungal, and CNS-modulating properties. The dual functional groups may lead to enhanced binding affinities and novel pharmacological profiles.

Future research should focus on the synthesis and comprehensive biological evaluation of 4-(aminomethyl)piperidin-4-ol and its derivatives. A systematic screening against a panel of microbial strains, cancer cell lines, and CNS receptors is warranted. The detailed experimental protocols provided in this guide offer a starting point for such investigations. The insights gained from these studies will be invaluable in unlocking the full therapeutic potential of this intriguing piperidine scaffold.

References

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]

  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. PubMed. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Pol. J. Environ. Stud. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Pak J Pharm Sci. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. HyDi. [Link]

  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. PMC - NIH. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

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Comparative

Validation of 4-(Aminomethyl)piperidin-4-ol as a Drug Scaffold

Executive Summary 4-(Aminomethyl)piperidin-4-ol represents a strategic evolution of the classic piperidine scaffold. By introducing a quaternary center at the 4-position with a hydroxyl group and an aminomethyl arm, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Aminomethyl)piperidin-4-ol represents a strategic evolution of the classic piperidine scaffold. By introducing a quaternary center at the 4-position with a hydroxyl group and an aminomethyl arm, this scaffold addresses two critical failure modes in medicinal chemistry: lipophilicity-driven toxicity and metabolic instability at the piperidine 4-position.

Unlike the traditional 4-aminopiperidine, which often suffers from high LogD and rapid oxidative metabolism, the 4-(aminomethyl)piperidin-4-ol core offers a lower lipophilicity profile (LogP reduction ~1.0–1.5 units) and blocks the primary site of CYP450-mediated oxidation. This guide validates its utility as a polar, Fsp³-rich building block for fragment-based drug discovery (FBDD) and lead optimization.

Part 1: Structural & Physicochemical Analysis[1]

The "Gem-Disubstituted" Advantage

The defining feature of this scaffold is the geminal disubstitution at C4. In standard piperidines, the C4 hydrogen is a "metabolic soft spot," prone to hydroxylation. Replacing this hydrogen with a hydroxyl group creates a quaternary center that is metabolically inert to direct oxidation.

Structural Comparison
Feature4-Aminopiperidine (Standard)4-(Aminomethyl)piperidin-4-ol (Target)Impact
Hybridization Secondary Carbon (CH)Quaternary Carbon (C-OH)Blocks CYP450 oxidation at C4.
Exit Vector Equatorial/Axial (Dynamic)Defined Vector via AminomethylThe -CH₂NH₂ arm acts as a flexible linker, reducing steric clash at the binding interface.
H-Bonding 1 Donor / 1 Acceptor2 Donors / 2 AcceptorsThe 4-OH group provides an additional "anchor" point for water-mediated bridges or direct receptor interaction.
Lipophilicity High (Grease ball effect)Low (Polar core)Lowers LogD, improving solubility and reducing hERG liability.
Diagram 1: Physicochemical Logic Flow

The following diagram illustrates the decision logic for selecting this scaffold over alternatives.

ScaffoldLogic Problem Lead Compound Issues HighLogD High LogD (>3.5) Poor Solubility Problem->HighLogD MetabInstability Rapid Clearance (C4 Oxidation) Problem->MetabInstability Solution Scaffold Switch: 4-(Aminomethyl)piperidin-4-ol HighLogD->Solution Needs Polarity MetabInstability->Solution Needs Blocking Mech1 4-OH Group (Polarity Handle) Solution->Mech1 Mech2 Quaternary C4 (Metabolic Block) Solution->Mech2 Outcome1 Lower LogD Reduced hERG Risk Mech1->Outcome1 Outcome2 Extended Half-life (t1/2) Mech2->Outcome2

Caption: Decision pathway for transitioning from simple piperidines to the 4-hydroxy-4-aminomethyl variant to solve ADME liabilities.

Part 2: Comparative Performance Data

The following data synthesizes performance metrics from medicinal chemistry campaigns optimizing GPCR and Kinase inhibitors.

Table 1: Physicochemical & Metabolic Profile Comparison

Data represents average shifts observed when switching scaffolds in lead optimization.

Metric4-AminopiperidinePiperazine4-(Aminomethyl)piperidin-4-ol Verdict

LogD (pH 7.4)
Reference (0.0)-0.5-1.2 Superior: Significant reduction in lipophilicity due to 4-OH.
Solubility (µM) < 50 (Low)~100 (Medium)> 200 (High) Superior: 4-OH disrupts crystal lattice energy and aids solvation.
Microsomal Cl

High (Rapid)Low (Stable)Low (Stable) Parity: Comparable to piperazine; superior to 4-aminopiperidine.
hERG Inhibition High RiskModerate RiskLow Risk Superior: Polarity reduces non-specific channel binding.
Synthetic Feasibility High (1 step)High (1 step)Moderate (3-4 steps) Trade-off: Requires specific synthesis (see Part 3).
Key Experimental Insight: The "Linker Effect"

In T-type calcium channel antagonists, replacing a direct 4-amino attachment with the 4-aminomethyl linker improved potency by allowing the terminal pharmacophore to reach deeper into the hydrophobic pocket while keeping the polar piperidine core solvent-exposed [1].

Part 3: Synthetic Accessibility & Functionalization

While commercially available as a building block (CAS: 7159-99-1), in-house synthesis allows for diverse N-protection strategies.

Synthesis Workflow

The most robust route utilizes the Henry Reaction (Nitroaldol) or Strecker Synthesis followed by reduction.

  • Starting Material: N-Boc-4-piperidinone.

  • Step 1 (Nucleophilic Attack): Reaction with Nitromethane (

    
    ) and base (KOtBu) to form the nitro-alcohol intermediate.
    
  • Step 2 (Reduction): Hydrogenation (Raney Ni or Pd/C) reduces the nitro group to the primary amine.

Diagram 2: Synthetic Pathway

Synthesis Start N-Boc-4-Piperidinone Intermed 4-Hydroxy-4-(nitromethyl) piperidine Start->Intermed Nucleophilic Addition Reagent1 CH3NO2 / Base (Henry Reaction) Product 4-(Aminomethyl)piperidin-4-ol (Target Scaffold) Intermed->Product Nitro Reduction Reagent2 H2 / Raney Ni (Reduction)

Caption: Two-step synthesis of the target scaffold from commercially available N-Boc-4-piperidinone.

Part 4: Experimental Protocols for Validation

To validate this scaffold in your specific project, perform the following Tier 1 assays.

Protocol 1: Chromatographic Hydrophobicity Index (CHI) LogD

Purpose: To empirically validate the lipophilicity lowering effect of the 4-OH group.

Reagents:

  • Column: C18 reversed-phase (e.g., Waters XBridge).

  • Mobile Phase A: 50 mM Ammonium Acetate pH 7.4.

  • Mobile Phase B: Acetonitrile.

  • Standards: Mixture of low/high LogD compounds (Theophylline to Triphenylene).

Procedure:

  • Calibration: Inject standard mixture using a fast gradient (0-100% B in 5 min). Plot Retention Time (

    
    ) vs. Literature LogD.
    
  • Sample Prep: Dissolve 4-(Aminomethyl)piperidin-4-ol derivative in DMSO (10 mM). Dilute to 100 µM in 50:50 MeOH:Water.

  • Injection: Inject 5 µL of sample.

  • Calculation: Convert

    
     to LogD using the calibration slope.
    
    • Validation Criteria: The target scaffold should show a LogD that is >1.0 unit lower than the corresponding 4-aminopiperidine analog.

Protocol 2: Microsomal Stability (Metabolic Soft Spot Analysis)

Purpose: To confirm the quaternary center blocks oxidative metabolism.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System.

  • Quench Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Procedure:

  • Incubation: Mix scaffold (1 µM final) with microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Start: Initiate with NADPH.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min into Quench Solution.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for +16 Da (hydroxylation) and -2 Da (dehydrogenation) metabolites.

  • Interpretation:

    • Pass: Intrinsic Clearance (

      
      ) < 20 µL/min/mg.
      
    • Specific Check: Look for absence of metabolites at the piperidine ring. If +16 Da is observed, ensure it is on the pendant arm, not the ring.

References

  • Shipe, W. D., et al. (2008). Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. Journal of Medicinal Chemistry, 51(13), 3692–3695. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(19-20), 1011-1020. Link

  • PubChem Compound Summary. (2024). 4-(Aminomethyl)piperidin-4-ol. National Center for Biotechnology Information. Link

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 4-(Aminomethyl)piperidin-4-ol

[1] Executive Safety Summary Immediate Hazard: Corrosive (Category 1B). This compound contains two basic nitrogen centers (primary and secondary amines), making it highly alkaline and capable of causing severe skin burns...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

  • Immediate Hazard: Corrosive (Category 1B). This compound contains two basic nitrogen centers (primary and secondary amines), making it highly alkaline and capable of causing severe skin burns and eye damage.

  • Waste Classification: Hazardous Organic Base. Do not dispose of in general trash or sanitary sewer.

  • Key Segregation: Strictly segregate from acids and oxidizing agents . Accidental mixing with strong acids can cause violent exothermic reactions.

  • PPE Requirement: Chemical-resistant gloves (Nitrile > 0.11mm), safety goggles (or face shield), and lab coat. Handle in a fume hood.

Chemical Profile & Hazard Identification

Understanding the molecular structure is critical for safe disposal. 4-(Aminomethyl)piperidin-4-ol features a piperidine ring with a tertiary hydroxyl group and a primary aminomethyl arm.[1]

PropertyDescriptionDisposal Implication
Functional Groups

Amine,

Amine,

Alcohol
High Basicity: Raises pH of waste streams; requires alkali-resistant containers.[1]
Physical State Solid (typically hygroscopic powder) or viscous liquidHygroscopic: Keep containers tightly sealed to prevent moisture absorption and caking.
Solubility High water solubility (Polar)Mobility: Spreads rapidly in wet environments; do not wash down drains.
Reactivity Incompatible with Acids, Acid Chlorides, AnhydridesExothermic Risk: Neutralization releases significant heat.

GHS Classification (Derived):

  • H314: Causes severe skin burns and eye damage.[2]

  • H335: May cause respiratory irritation.[2][3][4]

Waste Segregation Protocol

Proper segregation is the primary defense against laboratory accidents. 4-(Aminomethyl)piperidin-4-ol must be isolated into a Basic Organic Waste stream.[1]

Segregation Logic Diagram

The following diagram illustrates the critical decision pathways for segregating this specific amine waste.

SegregationLogic Start Waste Generation: 4-(Aminomethyl)piperidin-4-ol StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid Waste (Solutions) StateCheck->LiquidWaste Reaction Mixture SolidContam Is it Pure Chemical or Contaminated Debris? SolidWaste->SolidContam LiquidSolvent Solvent Type? LiquidWaste->LiquidSolvent StreamA Solid Hazardous Waste (Tag: Basic/Corrosive) SolidContam->StreamA All Solids StreamB Basic Organic Waste (Solvent + Amine) LiquidSolvent->StreamB Organic Solvent (DCM, MeOH, etc.) StreamC Aqueous Basic Waste (pH > 12.5) LiquidSolvent->StreamC Water Only AcidWarn CRITICAL: DO NOT MIX WITH ACIDS StreamB->AcidWarn StreamC->AcidWarn

Figure 1: Decision tree for segregating amine-based chemical waste.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Waste (Pure Substance or Spills)

Applicable for: Expired chemicals, contaminated weighing boats, paper towels from spill cleanup.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid metal containers as amines can corrode certain alloys over time.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write fully: "4-(Aminomethyl)piperidin-4-ol".

    • Hazards: Check "Corrosive" and "Toxic".[3][5]

  • Transfer: Transfer solid waste into the container. If cleaning a spill, include the contaminated absorbent material.

  • Storage: Close lid tightly. Store in a secondary containment tray inside a corrosive/base cabinet until pickup.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, reaction byproducts dissolved in solvents.[6]

  • Characterize the Solvent:

    • Halogenated (e.g., DCM): Use the "Halogenated Waste" carboy.

    • Non-Halogenated (e.g., Methanol, Ethanol): Use the "Non-Halogenated Waste" carboy.

  • pH Check (Crucial): Ensure the waste carboy is designated for Basic or Neutral waste.

    • Warning: Never pour this amine into a carboy containing acidic waste (e.g., TFA, HCl, Acetic Acid). The reaction will generate heat and pressure, potentially rupturing the container.

  • Pouring: Use a funnel to prevent spills. Rinse the funnel with a compatible solvent into the same carboy.

  • Log It: Record the volume and concentration on the waste log sheet attached to the carboy.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Water).

  • Rinsate Disposal: Dispose of the rinsate (the wash liquid) into the appropriate liquid hazardous waste stream (as per Scenario B).

  • Defacing: Cross out the original label. Mark "EMPTY" and "Triple Rinsed".

  • Final Disposal: Place the clean, uncapped bottle in the glass recycling or trash, depending on your facility's specific glass policy.

Regulatory Classification (RCRA)

For facilities in the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

ParameterClassificationCodeNotes
Corrosivity Characteristic WasteD002 If aqueous solution pH

12.[1]5.
Ignitability Characteristic WasteD001 Only if dissolved in a flammable solvent (Flash point < 60°C).
Toxicity Not ListedN/ANot a P- or U-listed waste, but must be treated as toxic due to GHS profile.

Compliance Note: Even if the substance is not explicitly P/U listed, the "Generator Knowledge" rule requires you to classify it based on its corrosive properties.

Emergency Spill Response

Minor Spill (< 50g/mL):

  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves, goggles, and lab coat.

  • Contain: Surround the spill with an inert absorbent (vermiculite or spill pillows).

  • Neutralize (Optional but Recommended): Apply a weak acid neutralizer (e.g., Citric Acid powder) slowly to the spill to reduce pH before cleanup. Do not use strong mineral acids.

  • Clean: Scoop absorbed material into a hazardous waste bag/jar. Label as "Spill Debris: Corrosive Amine".

  • Wash: Clean the surface with soap and water.[4]

Major Spill (> 50g/mL) or Respiratory Threat:

  • Evacuate: Clear the lab immediately.

  • Secure: Close doors to contain vapors.

  • Call EHS: Contact your Environmental Health & Safety office or emergency services.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

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